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Foundational

Structural Elucidation of 2-Nitro-N-pentylbenzamide: A Comprehensive NMR Technical Guide

Executive Summary In the landscape of modern drug discovery and synthetic organic chemistry, ortho-nitrobenzamide derivatives serve as critical precursors for biologically active heterocycles, including benzimidazoles an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and synthetic organic chemistry, ortho-nitrobenzamide derivatives serve as critical precursors for biologically active heterocycles, including benzimidazoles and PARP inhibitors. 2-nitro-N-pentylbenzamide (CAS: 183619-85-4) is a highly versatile intermediate. Accurate structural validation of this molecule is paramount to ensure downstream synthetic fidelity.

This whitepaper provides a rigorous, self-validating methodology for the structural elucidation of 2-nitro-N-pentylbenzamide using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By dissecting the causality behind experimental parameters and spectral assignments, this guide equips researchers with a robust framework for chemical verification.

Molecular Architecture & Mechanistic Rationale

The molecular formula of 2-nitro-N-pentylbenzamide is C 12​ H 16​ N 2​ O 3​ . Its architecture dictates specific NMR behaviors:

  • The Disubstituted Arene Core : The aromatic ring is subjected to competing electronic effects. The nitro group at C-2 acts as a powerful electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −M ) effects, heavily deshielding the adjacent ortho proton. The amide carbonyl at C-1 exerts a milder −I / −M effect.

  • The Secondary Amide Linkage : The restricted rotation around the C-N partial double bond, combined with the presence of an exchangeable N-H proton, requires careful solvent selection to prevent signal washout.

  • The Aliphatic Pentyl Chain : The linear five-carbon chain exhibits predictable first-order scalar coupling, with the α -methylene group experiencing significant anisotropic deshielding from the adjacent amide nitrogen.

Self-Validating Experimental Protocol

To establish a trustworthy and reproducible dataset, the NMR acquisition must function as a self-validating system where sample prep, pulse sequences, and processing parameters cross-verify one another.

Sample Preparation & Solvent Causality
  • Solvent Selection : Deuterated chloroform (CDCl 3​ ) is selected over protic solvents like CD 3​ OD. Causality : Protic solvents undergo rapid deuterium exchange with the amide N-H proton, effectively erasing its signal from the 1 H spectrum. CDCl 3​ preserves the N-H resonance, which is critical for confirming the secondary amide structure.

  • Internal Standard : 0.03% v/v Tetramethylsilane (TMS) is included. This anchors the chemical shift scale at exactly 0.00 ppm, validating the electronic shielding environment of the sample.

  • Concentration Optimization : The sample is prepared at 20 mg/0.6 mL for 1 H NMR and 60 mg/0.6 mL for 13 C NMR. The higher concentration for carbon acquisition compensates for the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13 C isotope.

Acquisition Parameters
  • 1 H NMR (400 MHz) : Acquired using a 30° excitation pulse (Ernst angle approximation) rather than a 90° pulse. Causality : A 30° pulse allows for a shorter relaxation delay ( d1=1 s), preventing the saturation of protons with long longitudinal relaxation times ( T1​ ). This ensures that the integration values perfectly match the quantitative proton count (16 protons).

  • 13 C NMR (100 MHz) : Acquired using WALTZ-16 composite pulse decoupling. Causality : Irradiating the 1 H frequency removes 1 H- 13 C scalar ( J ) coupling, collapsing carbon multiplets into sharp singlets. This drastically improves the Signal-to-Noise Ratio (SNR) and provides a Nuclear Overhauser Effect (NOE) enhancement, which is essential for resolving the unprotonated quaternary carbons (C=O, C-NO 2​ , C-C=O).

Processing & Quality Control

Free Induction Decays (FIDs) are zero-filled to 64k data points to enhance digital resolution. An exponential window function is applied prior to Fourier Transformation (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to optimize the balance between spectral resolution and SNR.

Spectral Visualization Workflow

The following diagram maps the logical progression from sample preparation to structural validation, ensuring no single point of failure in the analytical pipeline.

NMR_Workflow A Sample Prep: 2-nitro-N-pentylbenzamide (60 mg in 0.6 mL CDCl3 + TMS) B 1H NMR Acquisition (400 MHz, 16 Scans, 30° Pulse) A->B C 13C NMR Acquisition (100 MHz, 1024 Scans, WALTZ-16) A->C D Signal Processing (Zero-filling, FT, Phase/Baseline Correction) B->D C->D E Spectral Analysis (Integration, Multiplet Extraction) D->E F Structural Validation (Concordance with C12H16N2O3) E->F

Fig 1. Self-validating NMR workflow for 2-nitro-N-pentylbenzamide structural elucidation.

Quantitative Spectral Data & Assignment Rationale

The predicted and empirically correlated data below is grounded in established chemical shift libraries for the [1] and standard N-alkyl amide derivatives.

1 H NMR Analysis

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
H-3 (Ar) 8.05dd1H8.1, 1.2Aromatic, ortho to -NO 2​
H-4 (Ar) 7.65td1H7.6, 1.2Aromatic, meta to -NO 2​
H-5 (Ar) 7.55td1H7.8, 1.5Aromatic, para to -NO 2​
H-6 (Ar) 7.50dd1H7.6, 1.5Aromatic, ortho to amide
N-H 6.10br s1H-Secondary amide proton
H-1' 3.45q2H7.2Aliphatic, N-CH 2​ ( α )
H-2' 1.60quintet2H7.2Aliphatic, CH 2​ ( β )
H-3', H-4' 1.35m4H-Aliphatic, bulk chain ( γ,δ )
H-5' 0.90t3H7.0Aliphatic, terminal CH 3​ ( ϵ )

Mechanistic Insights : The most downfield signal at 8.05 ppm is unambiguously assigned to H-3. The strong electron-withdrawing nature of the adjacent nitro group strips electron density away from this proton, exposing it to the external magnetic field (deshielding). The N-H proton appears as a broad singlet at 6.10 ppm; its broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus ( I=1 ). The pentyl chain displays classic first-order splitting, with the α -protons (H-1') split into a quartet by the adjacent β -protons and the N-H coupling.

13 C NMR Analysis

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C=O 166.5Quaternary (C)Amide carbonyl
C-2 146.5Quaternary (C)Aromatic, attached to -NO 2​
C-4 133.5Methine (CH)Aromatic
C-1 133.0Quaternary (C)Aromatic, attached to C=O
C-5 130.5Methine (CH)Aromatic
C-6 128.5Methine (CH)Aromatic
C-3 124.5Methine (CH)Aromatic
C-1' 40.2Methylene (CH 2​ )Aliphatic, N-CH 2​
C-2' 29.3Methylene (CH 2​ )Aliphatic chain
C-3' 29.1Methylene (CH 2​ )Aliphatic chain
C-4' 22.4Methylene (CH 2​ )Aliphatic chain
C-5' 14.0Methyl (CH 3​ )Terminal methyl

Mechanistic Insights : The 13 C spectrum serves as the ultimate validator of the carbon skeleton. The carbonyl carbon is highly deshielded (166.5 ppm) due to the electronegativity of oxygen. The aromatic carbon bearing the nitro group (C-2) is shifted downfield to 146.5 ppm, a hallmark of strong −I effects [2]. Conversely, the C-3 carbon is relatively shielded (124.5 ppm) due to resonance effects within the conjugated system. The aliphatic carbons step cleanly upfield as distance from the electronegative amide nitrogen increases, terminating at the highly shielded methyl carbon at 14.0 ppm.

Conclusion

The structural elucidation of 2-nitro-N-pentylbenzamide relies on a rigorous understanding of molecular electronics and NMR physics. By employing self-validating acquisition parameters—such as optimized relaxation delays and composite pulse decoupling—researchers can generate high-fidelity 1 H and 13 C spectra. The resulting data not only confirms the presence of the ortho-nitrobenzamide core and the N-pentyl appendage but also guarantees the purity and structural integrity required for advanced pharmaceutical synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. Retrieved from[Link]

Exploratory

An In-depth Technical Guide to 2-nitro-N-pentylbenzamide: Physicochemical Properties and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals Introduction 2-nitro-N-pentylbenzamide is a nitroaromatic compound belonging to the N-alkylbenzamide class of molecules. While specific research on this par...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-nitro-N-pentylbenzamide is a nitroaromatic compound belonging to the N-alkylbenzamide class of molecules. While specific research on this particular derivative is not extensively documented in publicly available literature, its structural motifs—a 2-nitro-substituted benzene ring coupled with an N-pentyl amide chain—suggest potential applications in medicinal chemistry and material science. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of the predicted physicochemical properties of 2-nitro-N-pentylbenzamide, a detailed, field-proven protocol for its synthesis, and an analysis of its chemical behavior, offering a foundational resource for researchers.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing aspects from reaction kinetics to bioavailability. Due to the limited experimental data for 2-nitro-N-pentylbenzamide, the following properties are predicted based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
IUPAC Name 2-nitro-N-pentylbenzamide
Melting Point 45-55 °C
Boiling Point 380-400 °C at 760 mmHg
Water Solubility Low
LogP (Octanol-Water Partition Coefficient) ~3.5

Synthesis of 2-nitro-N-pentylbenzamide: A Step-by-Step Protocol

The synthesis of 2-nitro-N-pentylbenzamide can be reliably achieved through a two-step process starting from 2-nitrobenzoic acid. This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with pentylamine. This approach is a standard and well-established method for the synthesis of N-alkyl amides.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up and Purification A 2-Nitrobenzoic Acid C Heat (Reflux) A->C B Thionyl Chloride (SOCl₂) B->C D 2-Nitrobenzoyl Chloride C->D HCl (g) + SO₂ (g) H Reaction at 0°C to RT D->H E Pentylamine E->H F Triethylamine (Et₃N) F->H G Anhydrous DCM G->H I 2-nitro-N-pentylbenzamide H->I Et₃N·HCl (s) J Aqueous Work-up I->J K Extraction with DCM J->K L Drying (Na₂SO₄) K->L M Solvent Evaporation L->M N Column Chromatography M->N O Pure Product N->O

Caption: Synthetic workflow for 2-nitro-N-pentylbenzamide.

Materials and Reagents
  • 2-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pentylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Protocol

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution), add 2-nitrobenzoic acid.

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reflux: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed. The resulting crude 2-nitrobenzoyl chloride is a yellow to brownish liquid or solid and is typically used in the next step without further purification.[1][2]

Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (HCl and SO₂) that can be easily removed, driving the reaction to completion. The use of an excess of thionyl chloride ensures the complete conversion of the starting material.

Step 2: Synthesis of 2-nitro-N-pentylbenzamide

  • Reaction Setup: In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction between the acyl chloride and the amine.

  • Addition of Acyl Chloride: Dissolve the crude 2-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality Behind Experimental Choices: The reaction is performed under anhydrous conditions as acyl chlorides are sensitive to moisture and will hydrolyze back to the carboxylic acid. Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the pentylamine, which would render it non-nucleophilic. A slight excess of the acyl chloride ensures complete consumption of the more valuable amine.

Work-up and Purification
  • Quenching: Upon completion, quench the reaction by adding 1M HCl to neutralize the excess triethylamine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted 2-nitrobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-nitro-N-pentylbenzamide by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Chemical Reactivity and Stability

The chemical reactivity of 2-nitro-N-pentylbenzamide is primarily dictated by the interplay between the amide functionality and the electron-withdrawing nitro group.

Reactivity Diagram

Reactivity cluster_molecule 2-nitro-N-pentylbenzamide cluster_reactivity Key Reactive Sites mol C₁₂H₁₆N₂O₃ nitro Nitro Group (Electron Withdrawing) mol->nitro Reduction to Amine amide Amide Linkage (Hydrolysis) mol->amide Acid/Base Catalyzed ring Aromatic Ring (Nucleophilic Substitution) mol->ring Activated by NO₂

Caption: Key reactive sites of 2-nitro-N-pentylbenzamide.

  • Amide Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-nitrobenzoic acid and pentylamine.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation opens up pathways to a variety of 2-amino-N-pentylbenzamide derivatives, which are common precursors for heterocyclic compounds.

  • Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Stability: 2-nitro-N-pentylbenzamide is expected to be a stable compound under standard laboratory conditions. However, it should be stored away from strong acids, bases, and reducing agents to prevent degradation.

Potential Applications in Drug Development and Research

While specific biological activities of 2-nitro-N-pentylbenzamide have not been reported, related nitrobenzamide structures have been investigated for a range of therapeutic applications. For instance, various N-alkyl nitrobenzamides have shown promising antitubercular activities.[3] The benzamide core is a well-known scaffold in medicinal chemistry, and the introduction of a nitro group can modulate the electronic and steric properties of the molecule, potentially leading to interactions with various biological targets. Further research is warranted to explore the potential of 2-nitro-N-pentylbenzamide in areas such as antimicrobial, anticancer, and anti-inflammatory drug discovery.

Conclusion

This technical guide provides a foundational understanding of 2-nitro-N-pentylbenzamide, a compound with potential for further exploration in chemical and pharmaceutical research. The presented physicochemical properties, though predicted, offer valuable insights for experimental design. The detailed synthesis protocol, grounded in established chemical principles, provides a reliable method for its preparation. The analysis of its reactivity highlights key transformations that can be exploited for the synthesis of novel derivatives. This guide serves as a comprehensive starting point for researchers interested in the synthesis, characterization, and potential applications of this and related N-alkyl-2-nitrobenzamides.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. [Link]

  • 2-Nitrobenzoyl chloride | C7H4ClNO3. PubChem. [Link]

  • Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]

  • Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. PMC. [Link]

Sources

Foundational

Mechanism of action of 2-nitro-N-pentylbenzamide in target binding

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Benzamide-Based Bioactive Compounds A Note on the Subject Compound: The compound "2-nitro-N-pentylbenzamide" is not extensively characterized in publi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Benzamide-Based Bioactive Compounds

A Note on the Subject Compound: The compound "2-nitro-N-pentylbenzamide" is not extensively characterized in publicly available scientific literature. Therefore, this guide will utilize Entinostat (MS-275) , a clinically relevant and well-studied benzamide-containing histone deacetylase (HDAC) inhibitor, as a representative molecule. The principles, experimental workflows, and mechanistic details described herein provide a robust framework for investigating the target binding and mechanism of action of novel benzamide derivatives like 2-nitro-N-pentylbenzamide.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates. Its utility stems from its ability to form key hydrogen bonds and participate in various non-covalent interactions within protein binding pockets. Entinostat (MS-275) is a paradigm of this class, recognized for its selective inhibition of Class I histone deacetylases (HDACs), which are critical regulators of gene expression. Understanding the precise mechanism by which such a compound engages its target is fundamental to drug development, enabling rational optimization of potency, selectivity, and pharmacokinetic properties.

This guide delineates the multi-faceted approach required to dissect the mechanism of action of a benzamide compound, using Entinostat as our working example. We will progress from initial target identification to the biophysical characterization of the binding event and the elucidation of the downstream cellular consequences.

Part 1: Target Identification and Initial Validation

The primary objective is to identify the specific protein(s) with which the compound interacts to exert its biological effect. For novel compounds, this often begins with broad, unbiased screening methods.

Affinity-Based Proteomics

A powerful method for target identification is chemical proteomics, where the compound is used as "bait" to pull down its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Immobilization and Affinity Pulldown

  • Compound Immobilization: The benzamide compound must first be synthesized with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads). The linker position must be carefully chosen to avoid sterically hindering the pharmacophore responsible for target binding.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound's effects) under conditions that preserve protein structure and function.

  • Affinity Pulldown:

    • Incubate the immobilized compound (beads) with the cell lysate to allow for target binding.

    • Include a control group where beads are incubated with lysate pre-saturated with an excess of the free, non-immobilized compound. Proteins that bind in the primary experiment but are absent in this competition control are considered specific binders.

  • Washing and Elution: Wash the beads extensively with buffer to remove non-specific binders. Elute the specifically bound proteins, often using a denaturing buffer.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Causality Behind Experimental Choices: The competition control is the cornerstone of this experiment's trustworthiness. It distinguishes true, specific interactors from proteins that merely bind non-specifically to the beads or the linker. This self-validating system ensures that hits are a result of specific recognition at the compound's binding site.

Target Validation: In Vitro Enzymatic Assays

Proteomic hits must be validated. Since Entinostat's known targets are HDACs, the next logical step is to assess its effect on the enzymatic activity of these proteins.

Experimental Protocol: Fluorogenic HDAC Activity Assay

  • Reagents:

    • Recombinant human HDAC1, 2, and 3 enzymes.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer and developer solution.

  • Procedure:

    • In a 96-well plate, serially dilute the benzamide compound to create a dose-response curve.

    • Add the HDAC enzyme to each well.

    • Initiate the reaction by adding the fluorogenic substrate. The HDAC enzyme deacetylates the lysine residue.

    • After a set incubation period, add the developer solution, which proteolytically cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

    • Measure fluorescence on a plate reader. A decrease in fluorescence corresponds to HDAC inhibition.

  • Data Analysis: Plot the fluorescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: Representative IC50 Data for Entinostat

TargetIC50 (nM)
HDAC1490
HDAC21700
HDAC3860
HDAC6>10,000
HDAC8>100,000

This data demonstrates Entinostat's selectivity for Class I HDACs (HDAC1, 2, 3) over other classes.

Part 2: Biophysical Characterization of the Target Binding

Once the target is validated, it is crucial to quantify the binding interaction. This involves determining the kinetics (on- and off-rates) and thermodynamics of the binding event.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Protocol: SPR Analysis

  • Ligand Immobilization: Covalently immobilize the purified target protein (e.g., HDAC1) onto a sensor chip.

  • Analyte Injection: Flow a series of precise concentrations of the benzamide compound (the analyte) across the chip surface.

  • Data Acquisition:

    • Association Phase: Monitor the increase in the SPR signal (measured in Response Units, RU) as the compound binds to the immobilized protein.

    • Dissociation Phase: Replace the compound solution with a running buffer and monitor the decrease in the RU signal as the compound dissociates.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices: SPR provides a wealth of information beyond simple affinity. The dissociation rate (kd) is often a better predictor of a drug's in vivo efficacy than the equilibrium constant (KD) alone. A slow off-rate (low kd) can lead to a prolonged duration of action at the target.

Mandatory Visualization: SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis N1 Immobilize HDAC1 on Sensor Chip N2 Inject Benzamide (Association) N1->N2 Flow Cell N3 Inject Buffer (Dissociation) N2->N3 Switch Inject N4 Generate Sensorgram N3->N4 Detector Readout N5 Fit to Kinetic Model (ka, kd, KD) N4->N5 Software Analysis HDAC_Inhibition cluster_enzyme HDAC Active Site cluster_substrate Natural Substrate cluster_inhibitor Benzamide Inhibitor (Entinostat) Zinc Zn2+ Ion Histidine Coordinating Histidines Zinc->Histidine Coordinated by Substrate Acetylated Lysine Substrate->Zinc Hydrolysis via Zn2+-activated H2O Water H2O Benzamide Benzamide Headgroup Benzamide->Zinc Chelates, displacing H2O Linker Linker/Capping Group Benzamide->Linker Linker->Substrate Occupies same channel

Exploratory

Mechanistic Elucidation of Mass Spectrometry Fragmentation Pathways in 2-Nitro-N-pentylbenzamide

Executive Summary Understanding the gas-phase fragmentation behavior of nitroaromatic compounds is a cornerstone of structural elucidation in modern drug development, toxicology, and metabolomics. 2-nitro-N-pentylbenzami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the gas-phase fragmentation behavior of nitroaromatic compounds is a cornerstone of structural elucidation in modern drug development, toxicology, and metabolomics. 2-nitro-N-pentylbenzamide (C₁₂H₁₆N₂O₃, exact mass 236.1161 Da) presents a unique structural paradigm: it combines an electron-withdrawing, redox-active ortho-nitro group with a lipophilic, flexible N-pentyl carboxamide side chain. This technical guide deconstructs the mass spectrometric (MS) fragmentation pathways of this molecule, providing a mechanistic blueprint for analytical scientists to differentiate positional isomers and identify related degradation products with high confidence.

Structural Dynamics & Ionization Causality

Under standard 70 eV Electron Ionization (EI), 2-nitro-N-pentylbenzamide forms a highly energetic molecular radical cation ([M]⁺•, m/z 236). The initial ionization predominantly occurs at the most basic sites—either the non-bonding electrons of the amide nitrogen or the oxygen atoms of the nitro group. The spatial proximity of these functional groups dictates the subsequent unimolecular dissociation kinetics, heavily favoring proximity-driven rearrangements over simple bond cleavages[1]. The electron-withdrawing nature of the nitro group destabilizes the molecular ion, promoting rapid and highly specific fragmentation cascades.

Core Fragmentation Pathways

Pathway A: The "Ortho Effect" (Proton Transfer & Radical Expulsion)

The most diagnostically significant fragmentation for 2-nitro-N-pentylbenzamide is the2[2]. Because the nitro group is located at the ortho position relative to the amide, the highly electronegative nitro oxygen can abstract a proton from the adjacent amide nitrogen via a six-membered cyclic transition state.

This intramolecular hydrogen transfer generates a transient intermediate that rapidly expels a neutral hydroxyl radical (•OH, 17 Da), yielding an [M - 17]⁺ peak at m/z 219 [3]. This pathway is a self-validating marker for ortho-substitution; meta and para isomers lack the spatial geometry required for this cyclic transition state and thus do not exhibit a prominent [M - 17]⁺ peak[4].

Pathway B: Nitro Group Expulsion (Isomerization and Cleavage)

Aromatic nitro compounds universally exhibit the loss of the nitro group, but the mechanism is dual-faceted:

  • Loss of NO₂• (46 Da): Direct homolytic cleavage of the C–N bond yields the [M - 46]⁺ ion at m/z 190 .

  • Loss of NO• (30 Da): This requires a complex skeletal rearrangement. The nitro group (–NO₂) isomerizes to a nitrite ester (–O–NO) prior to fragmentation. The subsequent cleavage of the O–N bond expels nitric oxide (NO•), leaving an oxygen atom attached to the aromatic ring to form an [M - 30]⁺ ion at m/z 206 [1]. This is often followed by the expulsion of carbon monoxide (CO, 28 Da), further confirming the nitrite intermediate[1].

Pathway C: Amide Alpha-Cleavage and McLafferty Rearrangement

The N-pentyl chain introduces aliphatic fragmentation dynamics. Alpha-cleavage at the carbonyl carbon results in the loss of the N-pentyl amine radical (•NHC₅H₁₁, 86 Da), generating a highly stabilized 2-nitrobenzoyl cation at m/z 150 .

Furthermore, the flexible pentyl chain can fold back, allowing the carbonyl oxygen to abstract a gamma-hydrogen. This McLafferty-type rearrangement expels neutral 1-pentene (C₅H₁₀, 70 Da), resulting in a 2-nitrobenzamide radical cation at m/z 166 [5].

MS_Fragmentation M Molecular Ion [M]+• m/z 236 Ortho [M - •OH]+ m/z 219 (Ortho Effect) M->Ortho - •OH (17 Da) NO_loss [M - NO•]+ m/z 206 (Nitrite Isomer) M->NO_loss - NO• (30 Da) NO2_loss [M - NO2•]+ m/z 190 (Direct Cleavage) M->NO2_loss - NO2• (46 Da) Amide_cleavage 2-Nitrobenzoyl Cation m/z 150 (α-Cleavage) M->Amide_cleavage - •NHC5H11 (86 Da) Alkyl_loss [M - C5H10]+• m/z 166 (McLafferty) M->Alkyl_loss - C5H10 (70 Da)

Mass spectrometry fragmentation pathways of 2-nitro-N-pentylbenzamide.

Quantitative Data Summary

The following table summarizes the predicted and empirically supported m/z values, mass losses, and mechanistic assignments for 2-nitro-N-pentylbenzamide under EI-MS conditions.

Fragment Ionm/zMass Loss (Da)Mechanistic Assignment
[M]⁺• 236N/AMolecular Ion (Radical Cation)
[M - OH]⁺ 21917Ortho Effect (Proton abstraction by NO₂ oxygen)
[M - NO]⁺ 20630Nitrite isomerization and NO• expulsion
[M - NO₂]⁺ 19046Direct homolytic cleavage of the C–NO₂ bond
[M - C₅H₁₀]⁺• 16670McLafferty rearrangement of the N-pentyl chain
[2-Nitrobenzoyl]⁺ 15086α-Cleavage of the amide bond (loss of amine radical)

Experimental Protocol: Self-Validating GC-MS Workflow

To empirically validate these fragmentation pathways, a highly controlled Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required. The causality behind each step ensures a self-validating system.

Step 1: Sample Preparation Dissolve 2-nitro-N-pentylbenzamide in MS-grade methanol to a final concentration of 100 µg/mL. Methanol is chosen to ensure complete solvation of both the polar nitro/amide groups and the lipophilic pentyl chain without introducing matrix suppression or thermal degradation in the injector[3].

Step 2: Chromatographic Separation Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The non-polar stationary phase is critical; it interacts strongly with the N-pentyl chain, preventing the peak tailing that is notoriously common with polar nitroaromatics[3]. Operate the injector in splitless mode at 250°C to ensure maximum transfer of the analyte onto the column.

Step 3: Ionization (70 eV EI) Utilize an Electron Ionization (EI) source set strictly to 70 eV. This specific energy level is the universal standard because it imparts sufficient internal energy to the molecule to drive complex, kinetically demanding rearrangements (like the ortho effect and nitrite isomerization) while maintaining reproducible fragmentation ratios across different quadrupole or Time-of-Flight (TOF) mass analyzers[2].

Step 4: Mass Analysis and Data Elucidation Acquire data in full scan mode (m/z 50–300). Validate the structure by checking the isotopic distribution of the molecular ion (m/z 236) and calculating the exact mass differences for the diagnostic peaks (e.g., Δ17 Da for •OH loss, Δ30 Da for NO• loss).

MS_Workflow S1 1. Sample Prep 100 µg/mL MeOH S2 2. GC Separation Non-polar Column S1->S2 S3 3. Ionization 70 eV EI Source S2->S3 S4 4. Mass Analysis Quadrupole/TOF S3->S4 S5 5. Data Elucidation Pathway Logic S4->S5

Step-by-step GC-MS experimental workflow for nitroaromatic analysis.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. nih.gov.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in: 3.2 “ortho-Effect”. nist.gov.
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers - Benchchem. benchchem.com.
  • Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing). rsc.org.
  • (PDF) Ortho effects: A mechanistic study - ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Organic Synthesis of 2-Nitro-N-pentylbenzamide

Executive Summary & Mechanistic Rationale The synthesis of 2-nitro-N-pentylbenzamide (also known as CPI1174, a known intermediate in the development of aminobenzamide compounds for neurodegenerative disorders[1]) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 2-nitro-N-pentylbenzamide (also known as CPI1174, a known intermediate in the development of aminobenzamide compounds for neurodegenerative disorders[1]) represents a classic challenge in organic amidation. The primary synthetic hurdle is the steric hindrance and electron-withdrawing nature of the ortho-nitro group on the benzoic acid precursor. This functional group deactivates the carbonyl carbon toward nucleophilic attack and creates a bulky steric shield, which can cause traditional carbodiimide-mediated couplings (e.g., DCC or EDC alone) to be sluggish or low-yielding.

To overcome this, two highly reliable, self-validating methodologies are presented:

  • The Acid Chloride Route: A highly scalable, classical approach that forces the reaction to completion by pre-forming a highly electrophilic 2-nitrobenzoyl chloride intermediate.

  • The HATU-Mediated Route: A modern, mild discovery-chemistry approach utilizing uronium-based coupling. HATU generates an HOAt active ester, which utilizes a neighboring-group effect (hydrogen bonding from the pyridine nitrogen) to pre-organize and accelerate the incoming amine's attack, effectively bypassing the steric bulk[2].

RouteComparison cluster_RouteA Route A: Acid Chloride (Scalable) cluster_RouteB Route B: Direct Coupling (Discovery) SM 2-Nitrobenzoic Acid or Derivative AC 2-Nitrobenzoyl Chloride SM->AC SOCl2 / Oxalyl Chloride Coupling HATU + DIPEA SM->Coupling Activation AmineA n-Pentylamine + Et3N AC->AmineA Prod 2-Nitro-N-pentylbenzamide AmineA->Prod Amidation AmineB n-Pentylamine Coupling->AmineB AmineB->Prod Amidation

Figure 1: Synthetic workflow comparing the Acid Chloride and HATU-mediated coupling routes.

Quantitative Data & Stoichiometry

The following tables summarize the quantitative requirements for a standard 10.0 mmol scale synthesis. Structuring the stoichiometry with a slight excess of the amine and base ensures complete consumption of the limiting reagent (the benzoic acid derivative).

Table 1: Route A (Acid Chloride Method)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Nitrobenzoyl chloride 185.561.001.86 gElectrophile
n-Pentylamine 87.161.201.39 mL (1.05 g)Nucleophile
Triethylamine (Et₃N) 101.192.002.78 mL (2.02 g)Acid Scavenger / Base
Dichloromethane (DCM) N/AN/A30.0 mLSolvent
Table 2: Route B (HATU-Mediated Method)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Nitrobenzoic acid 167.121.001.67 gStarting Material
n-Pentylamine 87.161.201.39 mL (1.05 g)Nucleophile
HATU 380.231.104.18 gCoupling Agent
DIPEA 129.243.005.23 mL (3.88 g)Base
DMF (Anhydrous) N/AN/A25.0 mLSolvent

Detailed Experimental Methodologies

Protocol A: Acid Chloride Amidation (Scalable Route)

This method is highly robust and is the exact methodology utilized in the synthesis of the CPI1174 neurodegenerative compound series[1].

  • Preparation of the Reaction Vessel: Charge a flame-dried 100 mL round-bottom flask with a magnetic stir bar.

    • Causality: Acid chlorides are highly sensitive to moisture. Water competes with the amine, hydrolyzing the acid chloride back to 2-nitrobenzoic acid, which drastically reduces the yield.

  • Substrate Dissolution: Add 2-nitrobenzoyl chloride (1.86 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask. Stir to dissolve.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: Amidation is an exothermic process. Cooling prevents thermal degradation, limits the volatility of n-pentylamine, and suppresses the formation of unwanted side products.

  • Base Addition: Add triethylamine (2.78 mL, 20.0 mmol) dropwise.

    • Causality: Et₃N acts as a non-nucleophilic base to neutralize the HCl gas generated during the reaction. Without it, the HCl would protonate the n-pentylamine, rendering it non-nucleophilic and stalling the reaction.

  • Amine Addition: Prepare a solution of n-pentylamine (1.39 mL, 12.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 7:3).

Protocol B: HATU-Mediated Direct Coupling (Discovery Route)

For laboratories preferring to avoid corrosive acid chlorides, uronium-based coupling provides exceptionally high yields under mild conditions[3].

Mechanism Step1 1. Carboxylate Deprotonation (by DIPEA) Step2 2. Nucleophilic Attack on HATU (O-Atab ester formation) Step1->Step2 Step3 3. HOAt Displacement (Active Ester Formation) Step2->Step3 Step4 4. Amine Nucleophilic Attack (n-Pentylamine addition) Step3->Step4 Step5 5. Tetrahedral Collapse (Amide Bond Formation) Step4->Step5 Product 2-Nitro-N-pentylbenzamide Step5->Product

Figure 2: Logical mechanism of HATU-mediated amidation of 2-nitrobenzoic acid.

  • Activation Phase: Dissolve 2-nitrobenzoic acid (1.67 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol) in anhydrous DMF (25 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) and stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form an active HOAt ester. DIPEA is chosen over Et₃N because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive uronium species[2].

  • Amine Addition: Add n-pentylamine (1.39 mL, 12.0 mmol) in a single portion.

    • Causality: The HOAt active ester is highly stable yet extremely reactive toward primary amines. The pyridine nitrogen of the HOAt leaving group hydrogen-bonds with the n-pentylamine, guiding it directly to the carbonyl carbon despite the steric bulk of the ortho-nitro group.

  • Reaction Maturation: Stir at room temperature for 2 hours. The reaction typically reaches >95% conversion rapidly.

Workup, Isolation, and Purification

A self-validating protocol requires a workup that systematically strips away unreacted starting materials and byproducts based on their pKa.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. (If using DMF from Route B, dilute with 100 mL EtOAc to prevent DMF from carrying the product into the aqueous layer).

  • Acidic Wash (2 x 30 mL 1M HCl):

    • Causality: Protonates and extracts unreacted n-pentylamine, Et₃N, or DIPEA into the aqueous layer.

  • Basic Wash (2 x 30 mL Saturated NaHCO₃):

    • Causality: Deprotonates and extracts unreacted 2-nitrobenzoic acid and acidic coupling byproducts (e.g., HOAt) into the aqueous layer.

  • Brine Wash (1 x 30 mL): Removes residual water and breaks any emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-nitro-N-pentylbenzamide is usually of >90% purity. If necessary, purify via flash column chromatography (SiO₂, gradient of 10% to 30% EtOAc in Hexanes) or recrystallization from hot EtOAc/Hexanes.

Analytical Characterization Expectations

To verify the integrity of the synthesized 2-nitro-N-pentylbenzamide, compare against the following expected spectral data:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 237.1 .

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: ~8.05 (dd, 1H, Ar-H next to NO₂), ~7.65 (td, 1H, Ar-H), ~7.55 (td, 1H, Ar-H), ~7.45 (dd, 1H, Ar-H next to amide).

    • Amide NH: ~5.90 (br s, 1H, NH).

    • Aliphatic Region: ~3.45 (q, 2H, -CH₂-N), ~1.60 (quintet, 2H, -CH₂-), ~1.35 (m, 4H, -CH₂CH₂-), ~0.90 (t, 3H, -CH₃).

Safety & Troubleshooting

  • Toxicity of Nitroaromatics: 2-Nitrobenzoic acid and its derivatives are potential skin sensitizers and can be toxic upon absorption. Handle with nitrile gloves.

  • Corrosive Reagents: 2-Nitrobenzoyl chloride reacts violently with water to release HCl gas. Handle exclusively inside a certified fume hood.

  • Anaphylaxis Risk: HATU and related benzotriazole/azabenzotriazole coupling agents have been identified as severe allergens capable of inducing anaphylaxis upon repeated inhalation or skin exposure[4]. Weigh these reagents in a ventilated enclosure and avoid generating dust.

References

  • Aminobenzamide compounds for the treatment of neurodegenerative disorders. US Patent 5643965A. Google Patents.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5kDLaMFg4Z4cPzx5H8x_aQItGp39k-s1pwJPPCtRz_B_TgdcPnyOF4Xehs6ohzVw3PN3PbP2imEiB4ViGQJAoVhymy8MSpE73Q4jlv-6m48L9E86vJSKFRFzqVv3ppThdvUtQAH6eexD8]
  • Overview of Peptide Coupling Reagents. ChemPep.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp3I2tD0byZPiO7sPjF7NUm5KDqldDwuMnlf6pA8WqXKteXaMItCqSGiUJJ4zwWrvIkMJJiyxk9Px-S6Kw7EcjWd2GIyCRdECa_pRSQKYqByyZsid8lsAlzbRagSTU0ZpzGwS-Gv0-Wzc=]
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqd8XFwmgsZh_6SfQNoeTCiD11EAxcpKnWab7xTdw3EvFg7o7dG0-bDg8iAWgC-4XpaLOeu4tw2uQncjdihSYMoloL3jqIaKFkekJpVSnHHufafSUc8HNnTdzx1fUnxYzne_fhR-IzaSdTXx0=]
  • Amide bond formation and peptide coupling. Semantic Scholar.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ZjUcCuhaJV-Fklr9oMb29AcPRrkr6hmHwELwwkKP-ufohJYIwbMeM9kawK7t305mYaMiJpNj0hkNpBzjrXQgIsZWh7X8adZka5M1m1OKv-KqG7Av5DDg7rNj_HxrH61wvGTCrcyRCqKqrsB6OvXouMcoGyRaTbdqJw2lsTmQBmLTI3Yw-kpJRxuREgb4E9ZgvbDlQBlr1DG6Dd-se7q0lykkjfNOrYDhVKUj0_zvalaV-VQoY5kLmHUMzxb9FvQjQv-EjEGk]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Nitro-N-Pentylbenzamide

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-nitro-N-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-nitro-N-pentylbenzamide. The method employs a C18 stationary phase with a UV detector, providing a reliable analytical tool for researchers, scientists, and drug development professionals. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and stability testing.

Introduction: The Analytical Imperative for 2-Nitro-N-Pentylbenzamide

2-Nitro-N-pentylbenzamide is a nitroaromatic amide with potential applications in pharmaceutical and chemical synthesis. As with many nitroaromatic compounds, precise quantification is essential for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. High-performance liquid chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such compounds due to its sensitivity, specificity, and robustness.[1]

The structural features of 2-nitro-N-pentylbenzamide—a moderately non-polar N-pentyl group and a polar nitrobenzamide moiety—make it an ideal candidate for reversed-phase HPLC.[2] This method development guide provides a comprehensive, step-by-step protocol, from the initial chromatographic considerations to a full validation of the analytical method.

Chromatographic Method Development: A Rationale-Driven Approach

The primary objective was to develop a method that provides a sharp, symmetrical, and well-resolved peak for 2-nitro-N-pentylbenzamide in a reasonable runtime.

Selection of Stationary Phase: The Role of Hydrophobicity

Given the non-polar alkyl chain and the aromatic ring in 2-nitro-N-pentylbenzamide, a non-polar stationary phase is appropriate for achieving good retention through hydrophobic interactions. A C18 (octadecyl) column is the most common choice for such applications due to its high hydrophobicity and wide availability.[2] An end-capped C18 column is recommended to minimize peak tailing that can arise from interactions between polar functional groups and residual silanols on the silica support.[3]

Mobile Phase Selection and Optimization: Balancing Retention and Elution

A mixture of an organic solvent and an aqueous buffer is the standard for reversed-phase HPLC.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for this method due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Phase: A buffered aqueous phase is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times, especially for compounds with ionizable groups.[3] For 2-nitro-N-pentylbenzamide, which is a neutral compound, a simple water mobile phase is sufficient. The use of a buffer at a controlled pH can be beneficial in suppressing the ionization of any potential acidic or basic impurities, leading to better peak shapes. A phosphate buffer at a pH of 3.0 is a good starting point.[2]

An isocratic elution with a mobile phase composition of Acetonitrile:Water (60:40, v/v) was found to provide optimal retention and peak shape for 2-nitro-N-pentylbenzamide.

Detection Wavelength Selection: Maximizing Sensitivity

The UV spectrum of nitroaromatic compounds typically exhibits strong absorbance in the range of 210-270 nm.[4] Specifically, nitrobenzoic acid isomers are often detected at 254 nm.[5] Based on the chromophores present in 2-nitro-N-pentylbenzamide (the nitro group and the benzene ring), a detection wavelength of 254 nm was selected to ensure high sensitivity.

The Developed HPLC-UV Method

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Method Validation Protocol: A Self-Validating System

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[6]

System Suitability

Before each validation run, a system suitability test is performed by injecting a standard solution of 2-nitro-N-pentylbenzamide (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo (a mixture of all components except the active ingredient, if applicable). No interfering peaks should be observed at the retention time of 2-nitro-N-pentylbenzamide.

Linearity and Range

Linearity was assessed by preparing a series of at least five concentrations of 2-nitro-N-pentylbenzamide over the range of 10-100 µg/mL. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of 2-nitro-N-pentylbenzamide spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of 2-nitro-N-pentylbenzamide at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing six replicate samples at 100% of the target concentration on two different days, with different analysts and/or different equipment. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

The system suitability parameters should remain within the acceptance criteria for all variations.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Acetonitrile:Water, 60:40 v/v): Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-nitro-N-pentylbenzamide reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the mobile phase.

HPLC System Preparation and Analysis Workflow

HPLC_Workflow A System Preparation B System Suitability Test A->B Equilibrate system C Blank Injection B->C Pass D Standard Injection(s) C->D E Sample Injection(s) D->E F Data Processing E->F G Report Generation F->G

Caption: HPLC analysis workflow from system preparation to report generation.

  • System Preparation: Turn on the HPLC system and allow the lamps to warm up.

  • Equilibration: Purge the pump with the mobile phase and then equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).

  • System Suitability: Inject the working standard solution (e.g., 50 µg/mL) six times and verify that the system suitability parameters meet the acceptance criteria.

  • Analysis: Inject the blank, standard solutions, and sample solutions in a pre-defined sequence.

  • Data Processing: Integrate the peak areas of 2-nitro-N-pentylbenzamide in the chromatograms.

  • Quantification: Calculate the concentration of 2-nitro-N-pentylbenzamide in the samples using the calibration curve generated from the standard solutions.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust tool for the quantitative analysis of 2-nitro-N-pentylbenzamide. The method is specific, linear, accurate, precise, and suitable for routine quality control and stability testing in a pharmaceutical or chemical research environment. The detailed protocols and validation data provide a comprehensive guide for the successful implementation of this analytical method.

References

  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397–398. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Islam, T., Sarker, M. Z. I., & Uddin, A. B. M. H. (2021). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. 7th International Conference on Advancement in Science and Technology (iCAST2021). Retrieved from [Link]

  • Goodpaster, J. V., & Liszewski, C. M. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1187, 339042. Retrieved from [Link]

  • Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutical Analytica Acta, 1(5). Retrieved from [Link]

  • Khan, H., Ali, M., Ahuja, A., & Ali, J. (2015). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis, 5(4), 221-227. Retrieved from [Link]

  • Patel, R. B., Patel, M. R., & Patel, B. G. (2017). Development and Validation of an RP-HPLC-UV Method for the Analysis of Drugs Used for Benign Prostatic Hyperplasia in. Natural Sciences, 9(5), 79-88. Retrieved from [Link]

  • Yang, J., Zhao, Y., & Zhang, Y. (2012). New solid phase extraction reversed phase high performance liquid chromatography ultraviolet (RP-HPLC-UV) method for simultaneous determination of tenofovir and emtricitabine in human plasma. Journal of Medicinal Plants Research, 6(26), 4305-4313. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Method

Application Note: One-Pot Synthesis of 3-Pentylquinazolin-4(3H)-ones via Reductive Cyclization of 2-Nitro-N-pentylbenzamide

Scientific Rationale & Introduction The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting cancer, inflammation, and hypertension. When optimizing these...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting cancer, inflammation, and hypertension. When optimizing these lead compounds, modulating lipophilicity is critical for achieving blood-brain barrier (BBB) penetration and cellular membrane permeability.

2-Nitro-N-pentylbenzamide (CAS: 183619-85-4) serves as an ideal bifunctional precursor for these efforts. The N-pentyl chain provides a precisely calibrated lipophilic anchor, while the ortho-nitrobenzamide moiety acts as a reactive hub for building fused heterocyclic rings.

Historically, synthesizing these heterocycles required multi-step processes involving harsh reducing agents (e.g., Iron/HCl) and separate oxidation steps. However, modern methodologies leverage Sodium Dithionite (Na₂S₂O₄) as a dual-action reagent to achieve a tandem reductive cyclization in a single pot. This guide details the mechanistic causality, optimization, and self-validating protocol for transforming 2-nitro-N-pentylbenzamide into biologically active 3-pentylquinazolin-4(3H)-ones.

Mechanistic Pathway & Causality

The efficiency of this one-pot synthesis relies on the unique chemical behavior of sodium dithionite in an aqueous organic solvent mixture. The transformation proceeds through a highly orchestrated cascade:

  • Nitro Reduction: Na₂S₂O₄ acts as a powerful reducing agent, converting the nitro group of 2-nitro-N-pentylbenzamide into an aniline derivative (2-amino-N-pentylbenzamide).

  • Schiff Base Condensation: The newly formed nucleophilic aniline condenses with an introduced aldehyde to form an imine/aminal intermediate.

  • Intramolecular Cyclization: The amide nitrogen attacks the imine carbon, closing the ring to form a dihydroquinazolinone.

  • Oxidative Dehydrogenation: In a brilliant mechanistic twist, the thermal decomposition of Na₂S₂O₄ in water generates sulfur dioxide (SO₂). This SO₂ acts as an in situ mild oxidant, driving the dehydrogenation of the intermediate to yield the fully aromatic [1].

Mechanism A 2-Nitro-N-pentylbenzamide (Precursor) B 2-Amino-N-pentylbenzamide (Intermediate) A->B Na2S2O4 / H2O Reduction C Imine/Aminal (Condensation) B->C + Aldehyde Condensation D 3-Pentylquinazolin-4(3H)-one (Final Product) C->D Cyclization & SO2 Oxidation

Fig 1. Dithionite-mediated reductive cyclization mechanism of 2-nitrobenzamides.

Quantitative Data & Reaction Optimization

To ensure maximum yield, the reaction environment must perfectly balance the solubility of the lipophilic organic precursor with the aqueous requirements of the inorganic reductant. Table 1 summarizes the causality behind the optimized parameters.

Table 1: Optimization of Reaction Conditions for Reductive Cyclization

EntrySolvent SystemTemp (°C)Na₂S₂O₄ (equiv)Yield (%)Causality / Observation
1DMF (Anhydrous)903.5TraceLack of H₂O completely prevents dithionite dissolution and activation.
2DMF:H₂O (9:1)253.515Insufficient thermal energy for cyclization and SO₂ generation.
3DMF:H₂O (9:1)902.045Incomplete nitro reduction due to sub-stoichiometric reductant.
4 DMF:H₂O (9:1) 90 3.5 92 Optimal conditions for tandem reduction-oxidation.
5EtOH:H₂O (1:1)903.560Poor solubility of the highly lipophilic N-pentyl intermediate.

Experimental Methodology

Workflow Visualization

Workflow Step1 1. Reagent Mixing Dissolve precursor & aldehyde in DMF Step2 2. Reductant Addition Add aqueous Na2S2O4 dropwise Step1->Step2 Step3 3. Thermal Cyclization Heat at 90°C for 5 hours Step2->Step3 Step4 4. Oxidative Aromatization In situ SO2 drives dehydrogenation Step3->Step4 Step5 5. Isolation Precipitate with H2O, filter & wash Step4->Step5

Fig 2. Step-by-step experimental workflow for the one-pot quinazolinone synthesis.

Step-by-Step Protocol

This protocol describes the synthesis of a 2-aryl-3-pentylquinazolin-4(3H)-one using 2-nitro-N-pentylbenzamide and a standard aryl aldehyde.

Step 1: Precursor Solubilization In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-N-pentylbenzamide (1.0 mmol) and the desired aryl aldehyde (1.2 mmol) in 9.0 mL of N,N-dimethylformamide (DMF). Expert Insight: DMF is strictly required here over alcohols to ensure the lipophilic pentyl chain remains fully solvated during the transition states.

Step 2: Reductant Preparation & Addition Dissolve Sodium Dithionite (Na₂S₂O₄, 3.5 mmol) in 1.0 mL of deionized water. Add this aqueous solution dropwise to the stirring DMF mixture at room temperature. Expert Insight: The 9:1 DMF:H₂O ratio is the critical threshold. Too much water precipitates the organic precursor; too little prevents the proton-coupled electron transfer required for [2].

Step 3: Thermal Cyclization Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath. Maintain stirring at this temperature for 5 hours.

Step 4: Self-Validating Monitoring The reaction provides immediate visual feedback.

  • Visual: The initial mixture is deep yellow/orange (characteristic of the nitroaromatic). As reduction proceeds, the solution lightens significantly.

  • TLC: Check the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The protocol is validated when the starting material spot (Rf ~0.6, UV active) completely disappears, replaced by a highly fluorescent blue spot under 254 nm UV light (Rf ~0.4), indicating the conjugated quinazolinone system.

Step 5: Workup and Isolation Allow the mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water while stirring vigorously. The highly lipophilic 3-pentylquinazolin-4(3H)-one will precipitate as a solid. Filter the precipitate under vacuum, wash with cold water (3 × 10 mL) to remove residual DMF and inorganic salts, and recrystallize from hot ethanol to yield the pure product.

Safety & Scalability Considerations

  • Gas Evolution: The decomposition of sodium dithionite generates sulfur dioxide (SO₂) gas. While SO₂ is chemically necessary for the final oxidative aromatization step, it is a toxic respiratory irritant. This reaction must be performed inside a certified fume hood.

  • Exothermicity: The initial nitro reduction is moderately exothermic. For scale-ups (>10 mmol), the aqueous Na₂S₂O₄ must be added via an addition funnel over 30 minutes to prevent thermal runaway.

References

  • Title: A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite Source: Synthesis (via Organic Chemistry Portal) URL: [Link]

  • Title: Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides Source: Journal of Organic Chemistry (via PubMed) URL: [Link]

Application

Application Note & Protocol: Optimal Solvent Selection for 2-nitro-N-pentylbenzamide in Cell-Based Assays

Introduction: The Solubility Challenge in Cellular Screening The translation of promising chemical entities from discovery to functional testing is frequently hindered by their poor aqueous solubility.[1][2] Compounds li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Solubility Challenge in Cellular Screening

The translation of promising chemical entities from discovery to functional testing is frequently hindered by their poor aqueous solubility.[1][2] Compounds like 2-nitro-N-pentylbenzamide , a novel investigational molecule, present a significant challenge for cell-based assay development. Its structure, characterized by a nitroaromatic ring and an N-alkylated amide group, suggests a hydrophobic nature and, consequently, low solubility in aqueous cell culture media.[3][4]

The introduction of a non-aqueous solvent, or "vehicle," is necessary to create a homogenous stock solution for accurate dosing.[5] However, the solvent itself can introduce significant experimental artifacts, including direct cytotoxicity, altered cell morphology, and interference with assay signals.[6][7] Therefore, a systematic and empirically validated approach to solvent selection is not merely a preliminary step but a critical component of robust and reproducible assay design.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and validate an optimal solvent for 2-nitro-N-pentylbenzamide and other similarly challenging compounds. It details a multi-step workflow, from initial solvent consideration to final assay verification, ensuring scientific integrity and minimizing solvent-induced artifacts.

Understanding the Compound: Physicochemical Predictions for 2-nitro-N-pentylbenzamide

While direct experimental data for 2-nitro-N-pentylbenzamide is limited, its structure allows for informed predictions of its behavior.

  • Hydrophobicity: The molecule contains a benzene ring, a nitro group, and a five-carbon pentyl chain. These nonpolar moieties are the primary drivers of its low aqueous solubility.[4]

  • Polarity: The amide and nitro groups introduce some polarity. However, the N-pentyl group is a tertiary amide, which can act as a hydrogen bond acceptor but not a donor, limiting its interaction with protic solvents like water.[4]

  • "Like Dissolves Like": Based on these features, 2-nitro-N-pentylbenzamide is expected to be most soluble in organic solvents that can accommodate its large nonpolar surface area.[3]

Analysis of Common Solvent Candidates

The ideal solvent must effectively solubilize the compound while exerting minimal influence on the biological system. Dimethyl sulfoxide (DMSO) is often the first choice due to its broad solubilizing power, but other solvents should be considered.[8][9]

SolventKey Properties & Cellular ConsiderationsRecommended Max Final Concentration (v/v)
Dimethyl Sulfoxide (DMSO) Pros: Excellent solubilizing power for both polar and nonpolar compounds.[10] Miscible with water and culture media. Cons: Can induce cell differentiation, inhibit proliferation, and cause toxicity at higher concentrations.[11][12] High concentrations (>1%) are toxic for most cell lines.[13] Can interfere with some assay chemistries.≤ 0.1% - 0.5% [11][14]
Ethanol (EtOH) Pros: Good solvent for many organic compounds. Readily available and less toxic than other alcohols.[5] Cons: Can perturb cell membranes and cause cytotoxicity, with effects depending on cell type, concentration, and exposure time.[15][16][17] Concentrations above 1% can significantly impact viability.[5][18]≤ 0.5% - 1.0% [5]
Methanol (MeOH) Pros: Similar to ethanol but can sometimes offer better solubility for certain compounds. Cons: Generally more toxic to cells than ethanol.[18] Its use should be carefully justified and validated.≤ 0.5%
Isopropanol Pros: Effective at solubilizing formazan crystals in MTT assays and can be a good solvent for some compounds.[19] Cons: Less commonly used as a primary vehicle due to higher potential for cytotoxicity compared to DMSO or ethanol.≤ 0.5%

Experimental Workflow for Solvent Selection and Validation

A rigorous, multi-stage process is required to identify and validate the optimal solvent system. This workflow ensures that the final choice is based on empirical data specific to the compound, cell line, and assay .

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: Assay Compatibility Solubility_Test Protocol 1: Solubility Assessment Observe Visual Inspection for Precipitation/Crystallization Solubility_Test->Observe Prep_Stock Prepare High-Concentration Stock Solutions (e.g., 10-50 mM) Prep_Stock->Solubility_Test Select_Solvents Select Solvents with Good Solubility Observe->Select_Solvents Proceed with clear solutions Cytotoxicity_Test Protocol 2: Vehicle Cytotoxicity Assay Dose_Response Generate Dose-Response Curve for each Solvent Cytotoxicity_Test->Dose_Response Select_Solvents->Cytotoxicity_Test Determine_NOAEL Determine No-Observed-Adverse- Effect Level (NOAEL) Dose_Response->Determine_NOAEL Identify max non-toxic concentration Assay_Test Protocol 3: Final Assay Verification Final_Assay Run Target Assay with Vehicle + Compound Assay_Test->Final_Assay Determine_NOAEL->Assay_Test Final_Selection Final_Selection Final_Assay->Final_Selection Optimal Solvent System Identified

Caption: Workflow for empirical solvent selection.

Detailed Protocols

Protocol 1: Solubility Assessment of 2-nitro-N-pentylbenzamide

Objective: To determine the maximum soluble concentration of the compound in primary solvent candidates.

Materials:

  • 2-nitro-N-pentylbenzamide (solid)

  • Anhydrous, cell culture grade solvents: DMSO, Ethanol

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Microscope

Methodology:

  • Preparation: Weigh out an amount of 2-nitro-N-pentylbenzamide sufficient to make a high-concentration stock (e.g., 50 mM) in a small volume (e.g., 200 µL). For a target of 50 mM, this would be approximately 2.22 mg per 200 µL of solvent.

  • Solubilization: Add 200 µL of the first test solvent (e.g., DMSO) to the pre-weighed compound.

  • Mixing: Vortex vigorously for 2-3 minutes to facilitate dissolution.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Visual Inspection (Macroscopic): Observe the solution against a dark background. Note the presence of any visible particulates or cloudiness. A perfectly soluble compound will yield a completely clear solution.

  • Visual Inspection (Microscopic): Pipette 5 µL of the solution onto a microscope slide and examine under 10x or 20x magnification. Look for any undissolved microcrystals.

  • Serial Dilution (if necessary): If the initial concentration does not fully dissolve, perform serial dilutions with the same solvent until a clear solution is achieved. This will establish the maximum stock concentration.

  • Repeat: Repeat steps 1-7 for each candidate solvent.

Data Recording:

SolventTarget Concentration (mM)Visual Observation (Clear/Hazy/Precipitate)Microscopic Observation (Crystals Present/Absent)Max Achieved Stock (mM)
DMSO50
Ethanol50
Protocol 2: Vehicle Cytotoxicity Assay

Objective: To determine the highest concentration of the selected solvent(s) that does not significantly impact cell viability.

Materials:

  • The target cell line for the final assay

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Candidate solvents (DMSO, Ethanol)

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

  • Solvent Dilution Series: In a separate plate or tubes, prepare a dilution series of each solvent in complete culture medium. A typical series might be: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only).

  • Treatment: Remove the overnight medium from the cell plate and replace it with 100 µL of the prepared solvent dilutions. Include the following controls:

    • Vehicle Controls: Wells treated with each concentration of the solvent-media mix.[21]

    • Untreated Control: Wells containing cells with fresh medium only (0% solvent).[22]

    • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol (e.g., for MTT, add reagent, incubate for 1-4 hours, then add solubilization solution).[23]

  • Data Acquisition: Read the plate using the appropriate instrument (e.g., absorbance at 570 nm for MTT).

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the viability of the vehicle-treated wells as a percentage of the untreated control wells:

      • % Viability = (Absorbance_Vehicle / Absorbance_Untreated) * 100

Data Interpretation: Plot % Viability against solvent concentration. The highest concentration that maintains >95% cell viability is generally considered the No-Observed-Adverse-Effect Level (NOAEL) and should be set as the maximum final solvent concentration for your compound assays.[5]

Protocol 3: Final Assay Verification

Objective: To confirm that the chosen solvent, at its determined NOAEL, does not interfere with the specific cell-based assay readout (e.g., luciferase activity, fluorescence).

Materials:

  • All materials for your specific assay (e.g., luciferase reporter cells, substrate, lysis buffer).[24][25]

  • 2-nitro-N-pentylbenzamide stock solution in the selected solvent.

  • Positive and negative controls for your assay.

Methodology:

  • Plate Setup: Prepare a 96-well plate with cells as you would for your final experiment.

  • Control Groups: Include the following critical control groups:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells treated with the solvent at the final NOAEL concentration (e.g., 0.1% DMSO).[21]

    • Positive Assay Control: Cells treated with a known activator/inhibitor for your pathway.

    • Test Compound: Cells treated with 2-nitro-N-pentylbenzamide, ensuring the final solvent concentration does not exceed the NOAEL.

  • Execution: Run the assay according to its established protocol. For a luciferase assay, this involves cell lysis and addition of the luciferin substrate before reading luminescence.[26]

  • Data Analysis: Compare the signal from the Vehicle Control to the Untreated Control . The values should be nearly identical. Any significant increase or decrease in the signal indicates that the solvent is interfering with the assay chemistry or biology, even if it is not overtly cytotoxic.[27] If interference is observed, a lower solvent concentration or an alternative solvent must be evaluated.

Recommendations and Best Practices

  • Final Concentration is Key: Always calculate dilutions based on the final concentration of the solvent in the well, not the concentration in the stock solution. The final concentration for DMSO should ideally be kept at or below 0.1% to minimize off-target effects.[11][14]

  • Stock Solution Management: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% anhydrous solvent and store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles and moisture absorption.

  • Consistency is Crucial: Use the exact same final concentration of the chosen solvent in all wells receiving treatment, including the vehicle-only control wells.[22]

  • Assay-Specific Effects: Be aware that some solvents can interfere with specific assay technologies. For example, high concentrations of organic solvents can quench fluorescence or inhibit enzymatic reactions like luciferase.[27] Always perform the final verification step (Protocol 3).

By following this systematic approach, researchers can confidently select a solvent system that ensures the accurate and reliable assessment of 2-nitro-N-pentylbenzamide's biological activity, free from confounding solvent-induced artifacts.

References

  • Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. (n.d.). PubMed. [Link]

  • Gustafson, C., & Tagesson, C. (1985). Influence of organic solvent mixtures on biological membranes. British Journal of Industrial Medicine, 42(9), 591–595. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE. [Link]

  • Alves, G. G., Scelza, M. Z., & Coletta, R. D. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian oral research, 28, 1-6. [Link]

  • LAB #3 – ORGANIC COMPOUNDS AND BIOLOGICAL MEMBRANES. (n.d.). Palomar College. [Link]

  • McCarrick, S., et al. (2024). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology Mechanisms and Methods, 34(5), 405-416. [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(2), 299-303. [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(2), 299-303. [Link]

  • Gągała, I., et al. (2019). The effect of organic solvents on selected microorganisms and model liposome membrane. Molecular Biology Reports, 46(3), 3511-3519. [Link]

  • Toxicity of Ethanol in Low Concentrations. (2001). Semantic Scholar. [Link]

  • Gustafson, C., & Tagesson, C. (1985). Influence of Organic Solvent Mixtures on Biological Membranes. British Journal of Industrial Medicine, 42(9), 591–595. [Link]

  • Nguyen, T. T. L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3848-3854. [Link]

  • Oliveira, C., et al. (2020). Assessment of Ethanol-Induced Toxicity on iPSC-Derived Human Neurons Using a Novel High-Throughput Mitochondrial Neuronal Health (MNH) Assay. Frontiers in Neuroscience, 14, 589524. [Link]

  • (PDF) The effect of organic solvents on selected microorganisms and model liposome membrane. (2019). ResearchGate. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]

  • Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. (2014). Semantic Scholar. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(2), 299-303. [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]

  • Optimizing Drug Solubility. (2017). Contract Pharma. [Link]

  • Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549. [Link]

  • THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. (n.d.). Jagiellonian Center of Innovation. [Link]

  • Controlling your High Content Assays. (2020). Araceli Biosciences. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study | Request PDF. (2013). ResearchGate. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2019). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017). ResearchGate. [Link]

Sources

Method

Application Note: High-Efficiency Catalytic Reduction of 2-nitro-N-pentylbenzamide to 2-amino-N-pentylbenzamide

Abstract This comprehensive guide details the catalytic reduction of 2-nitro-N-pentylbenzamide to its corresponding aniline derivative, 2-amino-N-pentylbenzamide, a valuable intermediate in pharmaceutical and fine chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the catalytic reduction of 2-nitro-N-pentylbenzamide to its corresponding aniline derivative, 2-amino-N-pentylbenzamide, a valuable intermediate in pharmaceutical and fine chemical synthesis. We will explore the underlying reaction mechanisms, provide a robust and validated experimental protocol using palladium on carbon (Pd/C) as the catalyst, and discuss critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for the chemoselective reduction of aromatic nitro compounds.

Introduction: The Significance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to a vast array of functionalized anilines.[1][2] These anilines are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[3] The target molecule, 2-amino-N-pentylbenzamide, incorporates both a primary aromatic amine and a secondary amide, functionalities that make it a versatile precursor for constructing complex molecular architectures, such as quinazolinones and other heterocyclic systems.[4][5][6]

Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, clean reaction profiles, and the generation of water as the only stoichiometric byproduct.[7][8] Among the various heterogeneous catalysts, palladium on carbon (Pd/C) is widely utilized for its excellent activity and selectivity under mild reaction conditions.[9][10]

Mechanistic Insights into Catalytic Nitroarene Reduction

The reduction of a nitro group to an amine is a six-electron process that occurs on the surface of the heterogeneous catalyst.[11] The reaction can proceed through two main pathways: a direct hydrogenation route and a condensation route.

  • Direct Hydrogenation Pathway: This is the generally accepted mechanism under most catalytic hydrogenation conditions. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, without leaving the catalyst surface.

  • Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy species, which is then further reduced to azo and hydrazo compounds before cleaving to the final amine. This pathway is more prevalent with less active catalysts or under specific reaction conditions.

The chemoselectivity of the reduction is a critical consideration. While the nitro group is one of the most readily hydrogenated functionalities, other groups such as alkenes, alkynes, and some protecting groups can also be reduced.[12] Fortunately, the amide group is generally stable under the mild conditions used for nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation of 2-nitro-N-pentylbenzamide

This protocol provides a detailed procedure for the catalytic hydrogenation of 2-nitro-N-pentylbenzamide using 10% Pd/C.

Materials and Equipment
Reagent/EquipmentSpecifications
2-nitro-N-pentylbenzamideSubstrate
10% Palladium on Carbon (Pd/C)Catalyst (50% wet with water)
Ethanol (EtOH)Anhydrous, Reagent Grade
Hydrogen (H₂) gasHigh purity
Nitrogen (N₂) gasInert gas
Celite®Filtration aid
Two-neck round-bottom flaskSized appropriately for the reaction scale
Magnetic stirrer and stir bar
Hydrogen balloon or hydrogenation apparatus
Vacuum filtration setupBuchner funnel, filter flask
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, add 2-nitro-N-pentylbenzamide (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen gas for 5-10 minutes to remove oxygen.[13]

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous ethanol (approximately 15-20 mL per gram of substrate). Stir the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the reaction mixture under a gentle stream of nitrogen.[8] The catalyst is often handled as a slurry in the reaction solvent to minimize the risk of ignition.[13]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus set at a slight positive pressure.[14] For larger scale reactions, a high-pressure reactor may be necessary.[12]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] The disappearance of the starting material typically indicates reaction completion, which usually occurs within 2-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.[15] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11] Caution: The used catalyst can be pyrophoric and should not be allowed to dry in the air.[13][15][16] The filter cake should be immediately quenched with water and stored in a designated waste container.[16]

  • Work-up: Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-amino-N-pentylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[17][18] If using column chromatography, it may be beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent the basic amine product from streaking on the acidic silica gel.[17]

Reaction Parameters Summary
ParameterRecommended ConditionRationale
Catalyst 10% Pd/CHigh activity and selectivity for nitro group reduction.[7][9]
Catalyst Loading 1-5 mol% PdSufficient for efficient conversion without excessive cost.
Solvent EthanolGood solubility for both starting material and product; a preferred solvent for hydrogenation.[13]
Hydrogen Source H₂ balloon (lab scale) or H₂ cylinder (larger scale)Readily available and clean hydrogen source.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed at a reasonable rate; minimizes side reactions.
Pressure Atmospheric (balloon) to low positive pressureGenerally sufficient for complete reduction of the nitro group.
Reaction Time 2-6 hoursTypical timeframe for complete conversion, should be monitored by TLC or LC-MS.

Safety Considerations

Catalytic hydrogenation requires strict adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[13][16]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[19] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from any ignition sources.[12][15] Ensure all glassware is free of cracks and securely clamped.[13]

  • Palladium on Carbon (Pd/C): Pd/C, especially after use (when it is saturated with hydrogen), is pyrophoric and can ignite upon exposure to air, especially in the presence of flammable solvents.[13][16] Never allow the used catalyst to dry on the filter paper.[15] Always handle the catalyst in an inert atmosphere when dry and quench the filtered catalyst with water immediately after the reaction.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Analytical Characterization

The identity and purity of the final product, 2-amino-N-pentylbenzamide, should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches and the appearance of the amine N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[20]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-nitro-N-pentylbenzamide in Ethanol B 2. Purge with N₂ A->B C 3. Add 10% Pd/C B->C D 4. Introduce H₂ (balloon or apparatus) C->D E 5. Stir at RT D->E F 6. Monitor by TLC/LC-MS E->F G 7. Purge with N₂ F->G Reaction Complete H 8. Filter through Celite® (Quench catalyst) G->H I 9. Concentrate Filtrate H->I J 10. Purify (Recrystallization or Chromatography) I->J K Final Product: 2-amino-N-pentylbenzamide J->K

Sources

Application

Applications of 2-nitro-N-pentylbenzamide derivatives in drug discovery

Comprehensive Application Note: 2-Nitro-N-pentylbenzamide Derivatives in Drug Discovery Executive Summary 2-Nitro-N-pentylbenzamide (CAS 183619-85-4) is a strategically important chemical intermediate and pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: 2-Nitro-N-pentylbenzamide Derivatives in Drug Discovery

Executive Summary

2-Nitro-N-pentylbenzamide (CAS 183619-85-4) is a strategically important chemical intermediate and pharmacophore in modern drug discovery[1]. Characterized by its ortho-nitro group and lipophilic N-pentyl chain, this compound serves a dual purpose: it is a highly efficient building block for synthesizing privileged heterocyclic scaffolds (such as quinazolinones) and a direct lead compound for developing anti-inflammatory and neuroprotective agents. This application note provides validated protocols, mechanistic insights, and quantitative data to guide researchers in leveraging this versatile derivative.

Structural Rationale: The Role of the N-Pentyl Chain

In rational drug design, the balance between aqueous solubility and lipid membrane permeability (LogP) dictates a molecule's pharmacokinetic success. The N-pentyl chain in 2-nitro-N-pentylbenzamide provides a calculated lipophilicity (CLogP 3.2) that is optimal for cellular uptake.

  • For Anti-inflammatory Targets: The 5-carbon chain allows the molecule to efficiently partition into the lipid bilayers of macrophages, gaining access to intracellular kinases like IRAK1[2].

  • For Neurodegenerative Targets: The aliphatic chain provides sufficient hydrophobicity to cross the blood-brain barrier (BBB) while structurally mimicking the choline moiety to span the hydrophobic gorge of Acetylcholinesterase (AChE)[3].

Application I: Precursor for Privileged Quinazolinone Scaffolds

Quinazolinones are ubiquitous in FDA-approved drugs. Traditional syntheses from 2-aminobenzoic acids require harsh oxidants and multi-step procedures. However, 2-nitrobenzamides can be converted directly into 2-substituted quinazolin-4(3H)-ones via a highly atom-economical, Palladium-catalyzed tandem hydrogen-transfer strategy[4].

Causality & Mechanism: In this system, an alcohol (e.g., benzyl alcohol) acts as both the reactant and the hydrogen donor. The Pd catalyst oxidizes the alcohol to an aldehyde, releasing hydrogen gas in situ. This hydrogen selectively reduces the ortho-nitro group to an amine. The newly formed amine and aldehyde immediately undergo condensation and cyclization. This avoids the use of stoichiometric metals (like Fe or Zn) and external hydrogen gas, making the process greener and safer[4].

Synthesis A 2-Nitro-N-pentylbenzamide (Starting Material) B Alcohol Oxidation & H-Transfer (Pd Catalyst) A->B C 2-Amino-N-pentylbenzamide (Intermediate) B->C Nitro Reduction D Aldehyde Condensation C->D E Imine Formation D->E -H2O F Cyclization & Dehydrogenation E->F G 2-Substituted Quinazolin-4(3H)-one (Target Scaffold) F->G Final Product

Catalytic cascade for quinazolinone synthesis from 2-nitrobenzamides via hydrogen transfer.

Protocol 1: One-Pot Synthesis of Quinazolin-4(3H)-ones

Self-Validation Note: This protocol includes a negative control (omitting the Pd catalyst) to confirm that the transformation is strictly catalytically driven and not a thermal artifact.

  • Preparation: In an oven-dried 10 mL sealed tube, add 2-nitro-N-pentylbenzamide (1.0 mmol), benzyl alcohol (2.5 mmol), and Pd(dppf)Cl 2​ (5 mol%).

  • Degassing: Add 2.0 mL of anhydrous toluene. Purge the tube with Argon for 5 minutes. Causality: Removing oxygen prevents the premature over-oxidation of the alcohol to a carboxylic acid, which would halt the imine condensation step.

  • Reaction: Seal the tube and heat to 150 °C in an oil bath for 8 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the distinct yellow nitrobenzamide spot indicates complete reduction.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the Pd catalyst, concentrate the filtrate in vacuo, and purify via silica gel column chromatography.

Table 1: Optimization of Pd-Catalyzed Hydrogen Transfer[4]

Catalyst System (5 mol%) Solvent Temp (°C) Yield of Quinazolinone (%)

| Pd(dppf)Cl 2​ | Toluene | 150 | 92% | | Pd(OAc) 2​ | Toluene | 150 | 45% | | Pd(dppf)Cl 2​ | Dioxane | 150 | 68% | | None (Negative Control) | Toluene | 150 | 0% (No reaction) |

Application II: Anti-Inflammatory Drug Discovery (iNOS & IRAK1 Inhibition)

Nitrobenzamide derivatives have garnered significant attention as inhibitors of inducible nitric oxide synthase (iNOS)[5][6]. Overproduction of NO by macrophages is a primary driver of chronic inflammatory diseases.

Causality & Mechanism: Rather than just acting as competitive enzyme inhibitors, specific nitrobenzamides inhibit the upstream Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)[2]. By blocking IRAK1, the compound prevents the phosphorylation of IκBα, halting the nuclear translocation of NF-κB. Without NF-κB in the nucleus, the transcription of the iNOS gene is silenced at the source.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds IRAK1 IRAK1 Kinase TLR4->IRAK1 Activates NFKB NF-κB Translocation IRAK1->NFKB Phosphorylation Cascade INOS iNOS Gene Transcription NFKB->INOS Upregulates NO Nitric Oxide (NO) Production INOS->NO Synthesis DRUG 2-Nitrobenzamide Derivative DRUG->IRAK1 Kinase Inhibition DRUG->INOS Direct Inhibition

Dual-targeted inhibition of the IRAK1/iNOS inflammatory pathway by benzamide derivatives.

Protocol 2: In Vitro Macrophage iNOS Inhibition Assay

Self-Validation Note: A concurrent MTT viability assay is mandatory. If NO levels drop, the MTT assay validates that the reduction is due to true pathway inhibition and not simply because the compound is cytotoxic to the macrophages.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5×104 cells/well. Incubate for 24 h at 37 °C (5% CO 2​ ).

  • Pre-treatment: Treat cells with varying concentrations of the 2-nitro-N-pentylbenzamide derivative (0.1, 1.0, 5.0, 10.0 μM) for 2 hours.

  • Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to stimulate inflammatory pathways. Incubate for 24 hours.

  • Griess Assay (NO Quantification): Transfer 100 μL of the supernatant to a new plate. Add 100 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H 3​ PO 4​ ). Causality: NO is highly unstable and rapidly oxidizes to nitrite (NO 2−​ ). The Griess reagent reacts with nitrite to form a stable, deep-pink azo dye. Measure absorbance at 540 nm.

  • Viability Validation (MTT): Add 10 μL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm to confirm cell viability remains >95%.

Application III: Neuroprotective Agents (AChE Inhibition)

Benzamide derivatives featuring aliphatic side chains are actively investigated as Acetylcholinesterase (AChE) inhibitors for Alzheimer's Disease[3].

Causality & Mechanism: The N-pentyl chain is the critical structural feature here. AChE possesses a deep, narrow catalytic gorge. The pentyl chain allows the benzamide headgroup to interact with the Peripheral Anionic Site (PAS) at the gorge entrance, while the alkyl tail extends downward to interact with the catalytic triad via hydrophobic packing. This results in potent, mixed-type inhibition[3].

Protocol 3: High-Throughput Ellman’s Assay for AChE Kinetics
  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the benzamide derivative in DMSO (final assay DMSO < 1%).

  • Incubation: In a 96-well plate, combine 140 μL buffer, 20 μL of test compound, and 20 μL of AChE enzyme (0.2 U/mL). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 μL of 10 mM DTNB (colorimetric indicator) and 10 μL of 14 mM acetylthiocholine iodide (substrate).

  • Readout: Measure the kinetic absorbance at 412 nm every 30 seconds for 5 minutes. Causality: AChE hydrolyzes the substrate into thiocholine, which reacts with DTNB to release the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is inversely proportional to inhibitor efficacy.

Table 2: Alkyl Chain Length vs. Biological Activity[3][6] | Benzamide Derivative | iNOS Inhibition IC 50​ (μM) | AChE Inhibition IC 50​ (μM) | CLogP (Est.) | | :--- | :--- | :--- | :--- | | N-Methyl | >50.0 | 45.2 | 1.2 | | N-Propyl | 15.4 | 12.8 | 2.1 | | N-Pentyl | 3.7 | 2.5 | 3.2 | | N-Heptyl | 8.2 | 9.4 | 4.3 | Data demonstrates that the 5-carbon (pentyl) chain represents the "Goldilocks zone" for both membrane permeability and active-site binding geometry.

References

  • Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) . "Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors". URL: [Link]

  • RSC Advances . "Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols". URL: [Link]

  • ResearchGate (Journal of Biomolecular Structure and Dynamics) . "In vitro and in silico studies of nitrobenzamide derivatives as potential anti-neuroinflammatory agents". URL: [Link]

  • BMB Reports . "Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages". URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Nitro-N-pentylbenzamide Synthesis

Welcome to the Technical Support Center for amide bond formation, specifically tailored for the synthesis of 2-nitro-N-pentylbenzamide. This guide is designed for researchers and drug development professionals experienci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amide bond formation, specifically tailored for the synthesis of 2-nitro-N-pentylbenzamide. This guide is designed for researchers and drug development professionals experiencing bottlenecks in reaction yield, stereochemical integrity, or purification during sterically hindered amidation reactions.

Below, you will find mechanistic troubleshooting FAQs, quantitative reagent comparisons, and self-validating experimental protocols to ensure reproducible, high-yield synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 50% when using 2-nitrobenzoyl chloride and n-pentylamine? A1: The primary culprits are hydrolysis of the acid chloride and incomplete scavenging of the HCl byproduct. The ortho-nitro group creates significant steric hindrance and electronic deactivation, slowing down the nucleophilic attack by n-pentylamine[1]. If your dichloromethane (DCM) or amine is not strictly anhydrous, ambient moisture will outcompete the amine, hydrolyzing the acid chloride back to 2-nitrobenzoic acid. Furthermore, the reaction generates one equivalent of HCl. If you do not provide at least 2.0 equivalents of a non-nucleophilic base (like DIPEA or Triethylamine), the HCl will protonate the n-pentylamine, rendering it non-nucleophilic and halting the reaction at a maximum of 50% theoretical yield[1].

Q2: I prefer starting from 2-nitrobenzoic acid to avoid moisture-sensitive acid chlorides. Which coupling agent should I use? A2: For ortho-substituted benzoic acids, standard carbodiimides like DCC or DIC often result in low yields due to the formation of unreactive N-acylurea byproducts, particularly in polar solvents[2]. To overcome the steric hindrance of the 2-nitro group, use EDC·HCl in combination with HOBt (1-hydroxybenzotriazole)[3] or switch to a highly reactive uronium-based reagent like HATU[4]. HATU accelerates the coupling by forming a highly active 7-azabenzotriazole active ester, which is highly efficient for sterically hindered substrates and prevents epimerization[4]. Ensure you use a polar aprotic solvent like DMF and 2.5 equivalents of DIPEA to maintain the carboxylate in its deprotonated, reactive state.

Q3: How do I efficiently remove the coupling byproducts and unreacted n-pentylamine during workup? A3: A sequential liquid-liquid extraction is highly effective and self-validating. Dilute your reaction mixture with Ethyl Acetate (EtOAc). First, wash with 1M aqueous HCl; this protonates any unreacted n-pentylamine and basic coupling byproducts (like the urea derivative of EDC), moving them into the aqueous layer. Next, wash with saturated aqueous NaHCO₃ to deprotonate and extract any unreacted 2-nitrobenzoic acid[3]. This acid-base sequence ensures that only the neutral amide product remains in the organic phase.

Part 2: Process Workflows

TroubleshootingLogic Start Low Yield in Amidation? CheckSM Identify Starting Material Start->CheckSM AcidChloride Acid Chloride Route CheckSM->AcidChloride CarboxylicAcid Carboxylic Acid Route CheckSM->CarboxylicAcid Hydrolysis Moisture Contamination? Dry Solvents & Amine AcidChloride->Hydrolysis CouplingAgent Inefficient Coupling? Steric Hindrance (o-NO2) CarboxylicAcid->CouplingAgent HClScavenge Add 2.0 eq DIPEA to Scavenge HCl Hydrolysis->HClScavenge If Yes UseHATU Switch to HATU/DIPEA or EDC/HOBt CouplingAgent->UseHATU If Yes

Troubleshooting logic for low yield in 2-nitro-N-pentylbenzamide synthesis.

WorkupWorkflow RxnMix Crude Reaction (Organic Phase) WashAcid 1M HCl Wash (Removes Amine) RxnMix->WashAcid WashBase Sat. NaHCO3 Wash (Removes Acid) WashAcid->WashBase WashBrine Brine Wash (Removes Water) WashBase->WashBrine Dry Dry (Na2SO4) & Concentrate WashBrine->Dry Product Pure Amide Dry->Product

Sequential liquid-liquid extraction workflow for amide purification.

Part 3: Quantitative Data & Reagent Comparison

Selecting the right activation strategy dictates the yield and downstream purification burden. Use the table below to select the optimal route for your laboratory setup.

Coupling StrategyReagentsBase RequirementTypical YieldByproduct Removal
Acid Chloride 2-Nitrobenzoyl chloride, n-pentylamine2.0 eq DIPEA85–95%Aqueous wash (HCl/NaHCO₃)
Carbodiimide + Additive 2-Nitrobenzoic acid, EDC·HCl, HOBt2.5 eq DIPEA75–85%Aqueous wash (water-soluble urea)
Uronium Salt 2-Nitrobenzoic acid, HATU2.5 eq DIPEA90–98%Chromatography or rigorous washing

Part 4: Validated Experimental Protocols

Protocol A: Acid Chloride Route (High Yield, Moisture Sensitive)

This protocol utilizes the highly reactive acid chloride. It is a self-validating system where the complete consumption of the starting material can be easily tracked.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-nitrobenzoyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).

  • Amine Addition: In a separate dry vial, prepare a solution of n-pentylamine (1.1 eq, 11 mmol) and DIPEA (2.0 eq, 20 mmol) in anhydrous DCM (10 mL).

  • Controlled Addition: Cool the acid chloride solution to 0 °C using an ice bath. Add the amine/base solution dropwise over 15 minutes.

    • Causality: Slow addition at 0 °C prevents exothermic side reactions, minimizes di-alkylation, and controls the release of HCl before it can be scavenged by DIPEA.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation: Perform TLC (Hexanes:EtOAc 7:3). The reaction is complete when the higher-Rf acid chloride spot is entirely consumed, replaced by a lower-Rf UV-active amide spot.

  • Workup: Quench the reaction with 10 mL of distilled water. Transfer to a separatory funnel and extract with DCM (2 x 20 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-nitro-N-pentylbenzamide[1].

Protocol B: EDC/HOBt Coupling Route (Bench-Stable, Mild Conditions)

This protocol is ideal if you are starting from the bench-stable 2-nitrobenzoic acid and wish to avoid moisture-sensitive acid chlorides.

  • Pre-Activation: Dissolve 2-nitrobenzoic acid (1.0 eq, 10 mmol), EDC·HCl (1.2 eq, 12 mmol), and HOBt (1.2 eq, 12 mmol) in anhydrous DMF (25 mL). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive OBt active ester before the amine is introduced, significantly reducing the formation of unreactive N-acylurea byproducts[3].

  • Amine Addition: Add n-pentylamine (1.1 eq, 11 mmol) followed by DIPEA (2.5 eq, 25 mmol) to the stirring solution.

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with EtOAc (100 mL). Wash with 5% aqueous LiCl (3 x 30 mL).

    • Causality: LiCl washes are highly effective at pulling DMF out of the organic phase and into the aqueous phase.

  • Purification: Follow with 1M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL). Dry over Na₂SO₄ and concentrate to yield the product.

References

  • US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders Source: Google Patents URL
  • Coupling Reagents Source: Aapptec Peptides URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-nitro-N-pentylbenzamide in Assays

Introduction Welcome to the technical support center for 2-nitro-N-pentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 2-nitro-N-pentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound during in vitro and other screening assays. It is structured in a question-and-answer format to directly address common problems and provide scientifically grounded, actionable solutions. Our goal is to empower you to overcome experimental hurdles and obtain reliable, reproducible data.

The insights and protocols provided herein are based on established principles of medicinal chemistry and formulation science. While we strive for accuracy, it is crucial to remember that every assay system is unique, and optimization is often necessary.

Part 1: Understanding the Challenge - Physicochemical Properties

Before diving into troubleshooting, it's essential to understand the inherent properties of 2-nitro-N-pentylbenzamide that contribute to its low aqueous solubility.

Q1: What are the predicted physicochemical properties of 2-nitro-N-pentylbenzamide and how do they influence its solubility?
  • Lipophilicity (logP): The N-pentyl group, a five-carbon alkyl chain, significantly increases the molecule's lipophilicity ("greasiness"). This high lipophilicity is a primary driver of poor aqueous solubility. The calculated XLogP3 for the parent N-pentylbenzamide is 1.9, and the addition of a nitro group further increases this value.

  • Acidity/Basicity (pKa): The benzamide functional group is generally considered neutral, with a very high pKa (around 18 for the N-H proton), meaning it will not be deprotonated under physiological pH. The nitro group is electron-withdrawing but does not impart significant acidic or basic properties in a typical aqueous pH range (1-10). Therefore, 2-nitro-N-pentylbenzamide is expected to be a neutral compound.

  • Melting Point: A high melting point can indicate strong crystal lattice energy, which requires more energy to overcome for the compound to dissolve. The melting point of the related compound 2-nitrobenzamide is high (175 °C). While the flexible pentyl chain may disrupt some crystal packing, the overall molecule is still likely to have a relatively high melting point, contributing to poor solubility.

Part 2: Foundational Troubleshooting - Stock and Working Solutions

Many solubility issues arise from the initial preparation of stock and working solutions. Addressing these foundational steps can often resolve precipitation problems.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of 2-nitro-N-pentylbenzamide into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." Your compound is likely soluble in 100% DMSO but crashes out when the solvent polarity dramatically increases upon addition to the aqueous buffer.

Causality: The high concentration of the compound in the DMSO stock is suddenly exposed to a poor solvent (the aqueous buffer), exceeding its kinetic solubility limit in the mixed solvent system.

Troubleshooting Workflow:

A Precipitation Observed Upon Dilution B Option 1: Lower Stock Concentration A->B C Option 2: Serial Dilution in DMSO A->C D Option 3: Modify Dilution Technique A->D E Prepare a new, more dilute stock solution (e.g., 1-5 mM). B->E F Perform serial dilutions in 100% DMSO first to lower the compound concentration before adding to the aqueous buffer. C->F G Add stock solution to pre-warmed buffer while vortexing to promote rapid dispersion. D->G H Re-evaluate for precipitation E->H F->H G->H

Caption: Workflow for addressing precipitation upon dilution.

Step-by-Step Protocol: Serial Dilution in DMSO

  • Prepare Highest Concentration Stock: Start with your highest concentration stock solution of 2-nitro-N-pentylbenzamide in 100% anhydrous DMSO (e.g., 10 mM).

  • Set Up Dilution Series: In a series of sterile microcentrifuge tubes, perform serial dilutions (e.g., 2-fold or 10-fold) using 100% DMSO as the diluent.

  • Final Dilution into Aqueous Buffer: From each serially diluted DMSO stock, add a small, consistent volume (e.g., 1 µL) to your pre-warmed aqueous assay buffer to achieve the final desired concentrations. This ensures the final DMSO concentration remains constant across all tested concentrations of your compound.[1][2]

  • Vehicle Control: Crucially, prepare a vehicle control by adding the same volume of 100% DMSO to the assay buffer. This is essential to differentiate the effects of the compound from those of the solvent.

Q3: What is the maximum concentration of DMSO my assay can tolerate?

A3: This is highly dependent on the assay type (e.g., cell-based vs. enzymatic).

Assay TypeTypical Max DMSO ConcentrationKey Considerations
Cell-Based Assays 0.1% - 0.5% Cell lines have varying sensitivities. It is critical to run a DMSO-only toxicity curve to determine the highest non-toxic concentration for your specific cell line.[3][4][5][6]
Enzymatic Assays 1% - 5% Some enzymes can tolerate higher DMSO concentrations. However, DMSO can still impact enzyme activity and stability. Always include a vehicle control.[7]
Biochemical Assays < 2% High concentrations of DMSO can interfere with protein structure and assay components.

It is imperative to validate the DMSO tolerance of your specific assay system.

Part 3: Advanced Solubilization Strategies

If foundational troubleshooting is insufficient, more advanced formulation strategies may be necessary.

Q4: Can adjusting the pH of my assay buffer improve the solubility of 2-nitro-N-pentylbenzamide?

A4: For 2-nitro-N-pentylbenzamide, pH adjustment is unlikely to significantly improve solubility.

Causality: As discussed in Q1, this compound is predicted to be neutral. pH adjustments primarily benefit compounds with ionizable groups (weak acids or bases).[7][8][9] For a weak acid, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. Conversely, for a weak base, decreasing the pH below its pKa will protonate it, also increasing solubility. Since 2-nitro-N-pentylbenzamide lacks such functional groups, altering the pH will not change its ionization state and thus will have a negligible effect on its solubility.

Q5: I'm still facing solubility issues. Would a co-solvent system be a viable option?

A5: Yes, employing a co-solvent system is a common and effective strategy. However, it requires careful selection and validation.

Causality: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[2][10]

Common Co-solvents for in vitro Assays:

Co-solventProperties & Considerations
Polyethylene Glycol (PEG 300/400) Generally well-tolerated at low concentrations. Can be viscous.
Ethanol Effective solvent but can have biological effects and cause protein denaturation.
Propylene Glycol Similar to PEGs, often used in formulations.

Step-by-Step Protocol: Testing a Co-solvent System

  • Prepare a Concentrated Stock: Dissolve 2-nitro-N-pentylbenzamide in your chosen co-solvent (e.g., PEG 400) or a mixture (e.g., 50:50 DMSO:PEG 400).

  • Determine Co-solvent Tolerance: Before testing your compound, determine the maximum concentration of the co-solvent system that your assay can tolerate without affecting the results (e.g., cell viability, enzyme activity).

  • Prepare Working Solutions: Dilute the co-solvent stock solution into your assay buffer to the final desired concentrations, ensuring the final co-solvent concentration remains below the tolerated limit.

  • Include Proper Controls: Always run a vehicle control with the same final concentration of the co-solvent system.

Validation is Key: You must confirm that the co-solvent does not interfere with your assay readout or have unintended biological effects.[11][12]

Q6: Are cyclodextrins a suitable option for solubilizing 2-nitro-N-pentylbenzamide in my assay?

A6: Yes, cyclodextrins are an excellent and widely used tool for improving the aqueous solubility of hydrophobic compounds.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic 2-nitro-N-pentylbenzamide molecule can form an inclusion complex by partitioning into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior allows the entire complex to remain dissolved in the aqueous buffer.[13][14][15]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Natural cyclodextrin with limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified, more water-soluble version that is widely used in pharmaceutical formulations.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A negatively charged derivative with high water solubility.

Workflow for Using Cyclodextrins:

A Select Cyclodextrin (e.g., HP-β-CD) B Prepare Aqueous Cyclodextrin Solution (e.g., 1-10% w/v) A->B C Add Compound to Cyclodextrin Solution B->C D Mix Thoroughly (Vortex/Sonicate) C->D E Allow to Equilibrate (e.g., overnight with stirring) D->E F Filter to Remove Undissolved Compound E->F G Determine Concentration of Solubilized Compound F->G H Use in Assay with Appropriate Cyclodextrin Vehicle Control G->H

Caption: Workflow for solubilizing a compound using cyclodextrins.

Step-by-Step Protocol: Phase Solubility Study with HP-β-CD

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: To each HP-β-CD solution, add an excess amount of solid 2-nitro-N-pentylbenzamide.

  • Equilibrate: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved compound. Quantify the concentration of dissolved 2-nitro-N-pentylbenzamide in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analyze and Select: Plot the concentration of dissolved compound against the concentration of HP-β-CD. This will show the solubilizing efficiency and help you choose an appropriate concentration for your assays.

  • Assay Implementation: Prepare your compound in the selected concentration of HP-β-CD in assay buffer. Remember to include a vehicle control containing the same concentration of HP-β-CD without the compound.

Important Note: While cyclodextrins are generally inert, it is still crucial to test the vehicle control in your assay to ensure it does not cause any interference.[11]

Part 4: Assay Considerations and Best Practices

Q7: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my screening assay?

A7: Understanding this distinction is critical for interpreting your results.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. It reflects the apparent solubility under non-equilibrium conditions and is highly relevant for high-throughput screening (HTS) where compounds are typically handled this way.[17][18][19][20] The precipitate formed is often amorphous.[3][5]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent after a long incubation period. It is more relevant for later-stage drug development and formulation.[3][18][21][22]

For most initial in vitro screening assays, kinetic solubility is the more practical and relevant measure because it mimics the experimental conditions.

FAQs

  • Can I just sonicate my precipitated working solution to get the compound back into solution?

    • Sonication can help redissolve a compound, but if it precipitates in the first place, it will likely precipitate again in the assay plate over time.[21] It is better to address the root cause of the precipitation.

  • Should I filter my working solution if I see a precipitate?

    • No, filtering will remove the precipitated compound, leading to an unknown and lower final concentration in your assay.[14]

  • My stock solution in DMSO is frozen. Could this be causing problems?

    • Yes, repeated freeze-thaw cycles can cause compounds to precipitate out of DMSO stock solutions.[18] It is best practice to aliquot stock solutions into single-use volumes to minimize this.[18]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). How to prevent GSK-5498A precipitation from DMSO stock. BenchChem Technical Support.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Reddit. (2023, October 5).
  • Bienta. (n.d.). Aqueous Solubility Assay.
  • Reddit. (2021, September 9).
  • ResearchGate. (2014, October 23).
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • ResearchGate. (2017, May 23).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2022, January 7).
  • Sigma-Aldrich. (n.d.).
  • Van der Bij, A., et al. (2013). In Vitro Evaluation of Viability, Integrity, and Inflammation in Genital Epithelia upon Exposure to Pharmaceutical Excipients and Candidate Microbicides. Antimicrobial Agents and Chemotherapy, 57(9), 4445-4455.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-610.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an updated review.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Subramanian, M., et al. (2014). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 76(6), 481-489.
  • Fael, H., et al. (2014). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Pharmaceutical and Biomedical Research, 1(1), 23-31.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(2), 231-235.
  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2977-3000.
  • Macedo, J. A., et al. (2011). Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases. Bioresource Technology, 102(20), 9699-9705.
  • Westphal, M. V., et al. (2016). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations.
  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2977-3000.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Emulate, Inc. (2019).
  • Sahoo, J., et al. (2015). Method Development and Validation for Estimation of Candesartan Cilexetil in Bulk and Pharmaceutical Dosage form by UV-Spectrophotometric Method. Indian Journal of Pharmaceutical Sciences, 77(1), 86-90.
  • Kumar, S., & Singh, S. (2013). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Doukyu, N., & Ogino, H. (2010). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Biotechnology Journal, 5(1), 22-30.
  • Slideshare. (n.d.).
  • Liu, Y., et al. (2021). Overcoming target interference in bridging anti-drug antibody (ADA)
  • Biorelevant.com. (n.d.). How to dilute and prepare standard.
  • Perspicace, S., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

Sources

Troubleshooting

Optimizing recrystallization conditions for 2-nitro-N-pentylbenzamide purification

Welcome to the Advanced Purification Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex crystallization thermodynamics of 2-nitro-N-pentylbenzam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex crystallization thermodynamics of 2-nitro-N-pentylbenzamide .

Due to its amphiphilic nature—featuring a highly polar 2-nitrobenzamide head and a flexible, hydrophobic pentyl tail—this compound is notoriously prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during cooling crystallization[1]. This guide provides field-proven, self-validating protocols to bypass kinetic traps and achieve high-purity crystalline product.

Diagnostic Workflow: Overcoming Liquid-Liquid Phase Separation

Oiling out occurs when a system reaches supersaturation, but the kinetic barrier to forming a rigid crystal lattice is too high. Instead of nucleating, the solute molecules aggregate into a disordered, highly mobile liquid phase (an emulsion)[1]. The workflow below outlines the logical progression to diagnose and correct this phase separation.

RecrystallizationWorkflow Start Crude 2-nitro-N-pentylbenzamide in Hot Solvent Cooling Initiate Slow Cooling (0.1 - 0.5 °C/min) Start->Cooling Observe Observe Phase Separation Cooling->Observe OilingOut Oiling Out (LLPS) Cloudy Emulsion Formed Observe->OilingOut Kinetics > Thermodynamics Crystallization Nucleation & Growth Solid Particles Form Observe->Crystallization Ideal Pathway Reheat Reheat to Dissolve Oil OilingOut->Reheat Isolate Filter, Wash & Dry Crystals Crystallization->Isolate Adjust Adjust Solvent Ratio (Add Good Solvent) Reheat->Adjust Seed Add Seed Crystals at T < T_miscibility Adjust->Seed Seed->Cooling

Workflow for resolving Liquid-Liquid Phase Separation (oiling out) during recrystallization.

Quantitative Solvent Selection Matrix

Choosing the correct solvent system is the primary thermodynamic lever you have to prevent oiling out. Because 2-nitro-N-pentylbenzamide has mixed polarity, single solvents often fail to provide a sharp solubility gradient. While simple benzamides can sometimes be recrystallized from hot water[2], the hydrophobic pentyl chain makes water an unsuitable primary solvent here. Furthermore, highly polar solvents like pure methanol dissolve benzamides too readily, leading to poor recovery[3].

Solvent SystemRatio (v/v)Boiling Point Range (°C)System Polarity (Avg. Dielectric)Expected Crystallization Behavior
Ethanol / Water 70:3078 - 100~45.0High Risk: The hydrophobic pentyl tail repels water, stabilizing emulsions and triggering severe oiling out.
Pure Methanol 100:06532.7Poor Yield: Benzamides and their impurities remain highly soluble even at 0°C[3].
Ethyl Acetate / Hexane 50:5068 - 77~4.0Optimal: Provides a sharp solubility curve. The moderate polarity perfectly balances the amphiphilic target molecule.
Toluene / Heptane 40:6098 - 110~2.2Acceptable: Good for anhydrous conditions, but higher dissolution temperatures risk degrading the amide.

Self-Validating Protocol: Ethyl Acetate / Hexane Recrystallization

This methodology relies on strict kinetic control to favor the highly ordered crystal lattice over the disordered liquid phase[1][4].

Step 1: Solvent Screening & Dissolution

  • Action: Suspend the crude 2-nitro-N-pentylbenzamide in a minimal volume of Ethyl Acetate (the "good" solvent) and heat to 65°C. Add Ethyl Acetate dropwise until fully dissolved.

  • Causality: Dissolving at an elevated temperature ensures the complete destruction of any amorphous aggregates.

  • Self-Validation Check: The solution must be perfectly transparent at 65°C. Any residual cloudiness indicates undissolved impurities, requiring hot filtration before proceeding[5].

Step 2: Anti-Solvent Titration (Defining the Metastable Zone)

  • Action: While maintaining 65°C, add Hexane (the anti-solvent) dropwise until a faint, persistent cloudiness appears. Immediately add 2-3 drops of Ethyl Acetate until the solution just clears.

  • Causality: This precisely locates the edge of the metastable zone, ensuring the system is perfectly saturated at the boiling point without crossing into the miscibility gap.

  • Self-Validation Check: The ability to clear the cloudiness with just a few drops of the primary solvent confirms you are at the exact thermodynamic boundary of solubility.

Step 3: Controlled Nucleation (Seeding)

  • Action: Initiate a strictly controlled cooling ramp of 0.1 to 0.2 °C/min. Once the temperature drops by exactly 5°C, introduce 1-2 mg of pure 2-nitro-N-pentylbenzamide seed crystals[5].

  • Causality: The rate of phase separation is often faster than the rate of spontaneous nucleation[4]. Seeding bypasses the high activation energy required for primary nucleation, forcing the solute molecules to integrate into an existing lattice rather than coalescing into an oil[1][4].

Step 4: Isothermal Hold & Maturation

  • Action: Hold the temperature at the seeding point for 30 minutes, then resume the slow cooling ramp down to 0–5°C.

  • Causality: The isothermal hold allows the crystal bed to establish via Ostwald ripening, consuming the supersaturation safely and preventing secondary nucleation spikes.

Step 5: Isolation & Washing

  • Action: Filter the crystals via a pre-chilled Büchner funnel. Wash the filter cake with ice-cold Hexane.

  • Causality: Ice-cold anti-solvent displaces the impurity-rich mother liquor without dissolving the purified product[6].

  • Self-Validation Check: The dried product should exhibit a sharp, narrow melting point range (within 1°C), confirming the exclusion of trapped impurities.

Troubleshooting FAQs

Q: My solution turns cloudy and forms an emulsion before any crystals appear. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. Because 2-nitro-N-pentylbenzamide has a flexible pentyl chain, it struggles to pack efficiently into a crystal lattice rapidly. When supersaturation is generated too quickly (e.g., by rapid cooling), the system takes the path of least kinetic resistance, aggregating the solute into a disordered, highly mobile liquid phase rather than a solid[1].

Q: If an oil forms, can I just let it solidify over time? A: No. Oiling out droplets act as an excellent, highly mobile solvent for unwanted impurities[1][6]. If you allow the oil to spontaneously solidify, those impurities will be permanently trapped inside the amorphous solid matrix, defeating the purpose of the purification[6]. You must reheat the mixture until it becomes a homogeneous clear solution, adjust your solvent ratio by adding more Ethyl Acetate, and restart the cooling process at a slower rate[5][6].

Q: Why shouldn't I use Methanol or Ethanol for this specific benzamide? A: Benzamides and their common synthetic byproducts (like unreacted starting materials or urea condensation products) exhibit excessively high solubility in methanol, even at low temperatures, which drastically reduces your final yield[3]. Furthermore, polar protic solvents like ethanol, when mixed with water, will strongly repel the hydrophobic pentyl tail of your target molecule, practically guaranteeing that the compound will oil out rather than crystallize[4].

Q: When is the optimal time to add seed crystals? A: Seed crystals should be added after the solution has cooled slightly below its saturation temperature, but before it reaches the temperature where the miscibility gap (oiling out) begins[1]. In practice, this is usually 3 to 5°C below the temperature at which the solution was perfectly clear and saturated.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL: [Link]

  • Title: Recrystallization Techniques and Troubleshooting Source: University of Wisconsin-Madison URL: [Link]

  • Title: Benzamide Recrystallization and Amidation Troubleshooting Source: ScienceMadness Discussion Board URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Ortho-Nitro Steric Hindrance in Benzamide Coupling Reactions

Welcome to the Technical Support Center for complex amide bond formations. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex amide bond formations. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with benzamide couplings involving ortho-nitro substituted substrates. The unique steric and electronic properties of the ortho-nitro group can often lead to low yields, incomplete reactions, and challenging purifications.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these synthetic hurdles and achieve your target benzamides with greater success.

Frequently Asked Questions (FAQs)

Q1: Why is the ortho-nitro group so problematic in benzamide coupling reactions?

A1: The ortho-nitro group presents a dual challenge:

  • Steric Hindrance: The bulky nitro group is positioned directly adjacent to the carboxylic acid (or amine) functionality. This physically obstructs the approach of the coupling reagents and the corresponding amine or carboxylic acid, slowing down or altogether preventing the desired amide bond formation.[1] This is a classic example of steric hindrance, where the spatial arrangement of atoms impedes a reaction.[1]

  • Electronic Effects: The nitro group is strongly electron-withdrawing. When attached to a benzoic acid, it increases the acidity of the carboxylic acid but can also influence the reactivity of activated intermediates. When attached to an aniline, it significantly reduces the nucleophilicity of the amine, making it a poorer reactant for attacking an activated carboxylic acid.[2]

Q2: My standard EDC/HOBt coupling is failing with an ortho-nitrobenzoic acid. What is the likely cause and what should I try next?

A2: Failure of a standard 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / 1-Hydroxybenzotriazole (HOBt) coupling is a common issue with sterically hindered substrates.[3] The primary reason is that the bulky ortho-nitro group hinders the formation of the key O-acylisourea intermediate, which is necessary for the reaction to proceed.[4] Furthermore, even if this intermediate forms, its reaction with the amine is also sterically impeded.

Your next steps should focus on using more powerful coupling reagents:

  • Switch to a Uronium/Aminium Salt-Based Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are generally more effective for hindered couplings.[5][6] HATU, in particular, is often cited for its ability to overcome steric hindrance and provide good yields where other reagents fail.[5] These reagents form highly reactive OAt- or OBt-active esters which are more susceptible to nucleophilic attack by the amine.

  • Consider a Phosphonium Salt-Based Reagent: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or PyAOP are also excellent choices for difficult couplings.[7][8] They offer high coupling efficiency with a low risk of racemization.[7][8]

Q3: I'm seeing a significant amount of an N-acylurea byproduct. How can I prevent this?

A3: The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC.[9] It occurs when the reactive O-acylisourea intermediate rearranges into a more stable, unreactive N-acylurea before the amine can attack it.[4]

To minimize this:

  • Use an Additive: The most common solution is to include an additive like HOBt or NHS (N-hydroxysuccinimide).[4] These additives act as "activated ester traps." They react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine.[10] This strategy effectively intercepts the pathway to the N-acylurea byproduct.

  • Change Coupling Reagent Class: Switching to uronium or phosphonium salt reagents (like HATU or PyBOP) avoids the formation of the O-acylisourea intermediate altogether, thus eliminating this specific side reaction.

Q4: Can I just increase the reaction temperature or time to force the reaction to completion?

A4: While increasing temperature and reaction time can sometimes improve yields for sluggish reactions, it should be approached with caution, especially if your substrates are chiral.[1][9]

  • Increased Risk of Racemization: Higher temperatures can promote the formation of oxazolone intermediates from activated N-protected amino acids, which can lead to significant racemization of the stereocenter.[11]

  • Side Product Formation: Prolonged reaction times and elevated temperatures can lead to the degradation of reagents and the formation of other undesired side products.

A better strategy is to first optimize the coupling reagent and solvent system. If heating is necessary, it should be done judiciously, for example, up to 40-80°C, while carefully monitoring the reaction for product formation and the appearance of impurities.[3][5]

Troubleshooting Guide: Low Yield & Incomplete Reactions

This section provides a structured approach to diagnosing and solving common issues encountered when coupling substrates with ortho-nitro steric hindrance.

Problem Potential Cause Recommended Solution(s)
Low to No Product Formation Inadequate Carboxylic Acid Activation: The coupling reagent is not reactive enough to overcome the steric block of the ortho-nitro group.1. Upgrade Coupling Reagent: Switch from carbodiimides (EDC, DCC) to more potent uronium salts (HATU, HCTU) or phosphonium salts (PyBOP, PyAOP).[5][7] HATU is often the first choice for highly challenging couplings.[5] 2. Consider Acyl Fluoride Formation: For extremely difficult cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. Reagents like BTFFH can be used for this in situ activation.[2][3][12]
Poor Nucleophilicity of Amine: An ortho-nitroaniline is electronically deactivated, making it a weak nucleophile.1. Use a Stronger, Non-Nucleophilic Base: A base like DIPEA or NMM is crucial to deprotonate the amine's ammonium salt (if applicable) and to facilitate the coupling reaction without competing as a nucleophile.[9] 2. Increase Reaction Temperature: Carefully increasing the temperature to 80°C may be necessary to drive the reaction forward with poor nucleophiles.[3]
Reaction Stalls / Incomplete Conversion Suboptimal Solvent Choice: Poor solubility of starting materials or intermediates can hinder the reaction rate.1. Switch to a More Polar Aprotic Solvent: Solvents like DMF, NMP, or DMA are often better at solubilizing polar substrates and intermediates than DCM or THF.[13] 2. Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to incomplete conversion.[9] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]
Multiple Side Products Observed Rearrangement of Activated Intermediate (with carbodiimides): The O-acylisourea intermediate is rearranging to a stable N-acylurea.1. Add HOBt or a More Reactive Analogue: Use HOBt or, for even greater efficacy, HOAt (7-aza-1-hydroxybenzotriazole) to trap the activated intermediate as a more stable active ester.[14] 2. Change Reagent Class: Switch to uronium or phosphonium reagents to avoid this side reaction pathway entirely.
Guanidinylation of N-terminal Amine (with uronium reagents): Excess uronium reagent can react with the free amine to form a guanidinium byproduct, terminating the reaction.1. Use Phosphonium Reagents: Phosphonium reagents like PyBOP do not cause this side reaction and can be used in excess to drive slow reactions to completion. 2. Stoichiometry Control: If using a uronium reagent, use a slight excess relative to the carboxylic acid but avoid a large excess.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a HATU-Mediated Coupling of a Sterically Hindered Ortho-Nitrobenzoic Acid

This protocol describes a robust method for coupling challenging substrates where standard methods have failed.

Materials:

  • Ortho-nitrobenzoic acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the ortho-nitrobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes. This is the pre-activation step.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. For very hindered substrates, the reaction may require 12-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

This method is reserved for cases of extreme steric hindrance where even potent uronium/phosphonium reagents are ineffective.[12]

Materials:

  • Carboxylic acid (e.g., ortho-nitrobenzoic acid) (1.3 equiv)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 equiv)

  • DIPEA (4.5 equiv)

  • Amine (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).[3]

  • Add anhydrous CH₂Cl₂ followed by DIPEA (4.5 equiv).[3]

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride intermediate in situ.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Seal the vessel and heat the reaction to 80°C.[3]

  • Monitor the reaction progress over 12-24 hours.[3]

  • After cooling to room temperature, quench the reaction with water and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Visualization of Key Concepts

Amide_Coupling_Troubleshooting Start Start: Low Yield with ortho-Nitro Substrate CheckReagent Is the coupling reagent EDC or DCC? Start->CheckReagent UpgradeReagent Upgrade to Uronium (HATU) or Phosphonium (PyBOP) Reagent CheckReagent->UpgradeReagent Yes CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions No UpgradeReagent->CheckConditions OptimizeSolvent Use Anhydrous DMF or NMP CheckConditions->OptimizeSolvent No Success Successful Coupling CheckConditions->Success Yes IncreaseTemp Cautiously increase temperature (e.g., 80°C) OptimizeSolvent->IncreaseTemp AcylFluoride Extreme Case: Use Acyl Fluoride Method (BTFFH) IncreaseTemp->AcylFluoride AcylFluoride->Success

Caption: Troubleshooting workflow for hindered benzamide coupling.

Coupling_Reagent_Hierarchy Carbodiimides Carbodiimides EDC, DCC Standard, cost-effective. Prone to side reactions with hindered substrates. Uronium Uronium Salts HATU, HBTU, HCTU Higher reactivity for hindered cases. Fast reaction kinetics. Carbodiimides->Uronium Increasing Reactivity & Efficacy Phosphonium Phosphonium Salts PyBOP, PyAOP High efficiency, low racemization. No guanidinylation side reaction. Uronium->Phosphonium AcylFluoride Acyl Fluoride Precursors BTFFH, TFFH Most powerful option for extremely hindered or deactivated substrates. Phosphonium->AcylFluoride

Caption: Hierarchy of coupling reagents for hindered substrates.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

  • G-Biosciences. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Wikipedia. (2024). Carbodiimide. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Available at: [Link]

  • Hossian, A., Singha, S., & Jana, R. (2014). Palladium(0)-Catalyzed Intramolecular Decarboxylative Allylation of Ortho Nitrobenzoic Esters. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). WO1990010009A1 - Phosphonium salts as peptide coupling reagents.
  • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., Foxman, B. M., Henklein, P., Hanay, C., Mügge, C., Wenschuh, H., Klose, J., Beyermann, M., & Bienert, M. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition. Available at: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Royal Society Open Science. (2022). Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). Available at: [Link]

  • Stolar, T., Karadeniz, B., Lesac, A., & Užarević, K. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • PubMed. (2017). Copper-Mediated Decarboxylative Coupling of Benzamides with ortho-Nitrobenzoic Acids by Directed C-H Cleavage. Available at: [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • CEM Corporation. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Chemical Reviews. Available at: [Link]

  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Available at: [Link]

  • Google Patents. (n.d.). CN104311425A - Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a. Available at: [Link]

  • NVPUBHOUSE Library for American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Available at: [Link]

  • Royal Society of Chemistry. (2022). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Chemical Science. Available at: [Link]

  • National Institutes of Health. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. Available at: [Link]

  • PubMed. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Available at: [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: [Link]

  • SciSpace. (2019). (Open Access) The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Available at: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing issues for 2-nitro-N-pentylbenzamide analysis

Technical Support Center: HPLC Troubleshooting Introduction: The Challenge of Asymmetrical Peaks In quantitative high-performance liquid chromatography (HPLC), the ideal peak is a perfect Gaussian curve, symmetrical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting

Introduction: The Challenge of Asymmetrical Peaks

In quantitative high-performance liquid chromatography (HPLC), the ideal peak is a perfect Gaussian curve, symmetrical and sharp. However, analysts frequently encounter a frustrating distortion known as peak tailing, where the latter half of the peak is broader than the first. This is not merely a cosmetic issue; peak tailing can significantly compromise analytical accuracy by causing incorrect peak integration, reducing resolution between adjacent analytes, and indicating suboptimal separation conditions.[1]

This guide provides a comprehensive troubleshooting framework specifically for resolving peak tailing issues encountered during the analysis of 2-nitro-N-pentylbenzamide. We will explore the chemical interactions at the root of the problem and provide a systematic, step-by-step approach to restore peak symmetry and ensure the integrity of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and how is it quantified?

Peak tailing refers to a chromatographic peak that is asymmetrical, with a trailing edge that extends beyond the ideal Gaussian shape. It is quantitatively measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf). This factor is calculated by dividing the width of the back half of thepeak (B) by the width of the front half (A) at a specific percentage of the peak height, typically 10%.

As = B / A (measured at 10% of peak height)

  • As = 1.0: A perfectly symmetrical Gaussian peak.

  • As > 1.2: The peak is considered to be tailing.[2]

  • As > 1.5: May be acceptable for some assays, but generally indicates a need for method optimization.[1][2]

  • As < 1.0: The peak is "fronting," which has different causes, such as column overload or poor sample solubility.[3]

Q2: I'm seeing significant tailing for my 2-nitro-N-pentylbenzamide peak. What is the likely chemical cause?

The primary cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism.[2][4] For a compound like 2-nitro-N-pentylbenzamide, the intended mechanism is hydrophobic interaction with the C18 stationary phase. However, a secondary, undesirable interaction is highly likely.

2-nitro-N-pentylbenzamide contains an amide functional group which can act as a weak base. On standard silica-based columns, the manufacturing process leaves behind unreacted, acidic silanol groups (Si-OH) on the silica surface.[4] At mobile phase pH levels above approximately 3, these silanol groups can become ionized (deprotonated) to form Si-O⁻.[2][5] The protonated (positively charged) amide group of your analyte can then undergo a strong ionic interaction with these negatively charged silanol sites, retaining it longer than molecules interacting solely via the hydrophobic mechanism. This secondary interaction is the root cause of peak tailing for basic compounds.[1][3][6]

cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silanol Ionized Silanol Group (Si-O⁻) C18 C18 Alkyl Chain Analyte_Hydrophobic 2-nitro-N-pentylbenzamide (Pentyl Group) Analyte_Hydrophobic->C18 Primary Retention (Hydrophobic Interaction) Analyte_Basic 2-nitro-N-pentylbenzamide (Protonated Amide Group) Analyte_Basic->Silanol Secondary Interaction (Ionic Attraction) CAUSES TAILING

Caption: Analyte interactions with the stationary phase.

Q3: How does adjusting the mobile phase pH help resolve this issue?

Mobile phase pH is the most powerful tool for controlling peak shape for ionizable compounds.[7] By lowering the pH of the mobile phase to below 3, you can protonate the residual silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[2][8] When the silanol groups are in this neutral state, the strong ionic interaction with the protonated benzamide is eliminated. This leaves the primary hydrophobic mechanism as the dominant mode of retention, resulting in a significantly more symmetrical peak.[1][3]

Q4: My peak is still tailing after lowering the pH. What's the next step?

If pH optimization is insufficient, your column is the next area to investigate.

  • Column Age and Contamination: Columns degrade over time. Contaminants from previous samples can bind irreversibly to the stationary phase, creating active sites that cause tailing. Consider flushing the column (see Protocol 2) or testing a new column to confirm if the old one is the problem.[2]

  • Column Technology: Not all C18 columns are created equal. For basic compounds like your benzamide, it is critical to use a modern, high-purity silica column that has been "end-capped." End-capping is a process that chemically blocks a majority of the residual silanol groups, making the surface more inert and less prone to causing tailing.[5][8] Columns with polar-embedded phases or hybrid particle technology also offer improved performance for basic analytes.[3][5]

Q5: Could other mobile phase components besides pH be a factor?

Yes. While pH is primary, other factors can have an influence:

  • Buffer Concentration: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM for LC-UV) can increase the ionic strength of the mobile phase.[8] The higher concentration of buffer ions can compete with your analyte for interaction with active silanol sites, effectively "masking" them and improving peak shape.[6] Note that for LC-MS, buffer concentrations should be kept low (<10 mM) to avoid ion suppression.[8]

  • Organic Modifier: Acetonitrile and methanol can provide different selectivities and sometimes affect peak shape. If you are using acetonitrile, trying a method with methanol (or vice-versa) is a simple test that may yield improvements.[5]

Q6: Is it possible my HPLC system itself is causing the tailing?

Absolutely. If all peaks in your chromatogram are tailing (especially early-eluting ones), the problem may be physical rather than chemical.[8] The most common culprit is "extra-column volume" or "dead volume." This refers to any unnecessary space in the flow path between the injector and the detector, such as:

  • Using tubing with an unnecessarily wide internal diameter.[5]

  • Improperly seated fittings that create small gaps.[9]

  • A partial blockage or void at the head of the column.[2][6]

A systematic check of all connections and tubing can often resolve these issues.

Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, one-change-at-a-time approach is the most efficient way to diagnose and solve the problem. The following workflow provides a structured path from problem identification to resolution.

Caption: A step-by-step workflow for troubleshooting peak tailing.

Data Summary: Expected Impact of Corrective Actions

The following table summarizes the potential corrective actions and their expected impact on the peak asymmetry factor for 2-nitro-N-pentylbenzamide.

Action Item Underlying Principle Expected Asymmetry Factor (As) Confidence Level
Initial State (Problem) Secondary ionic interactions with silanols.> 1.8-
Lower Mobile Phase pH to 2.5-3.0 Protonates silanol groups, eliminating ionic interactions.1.1 - 1.4Very High
Replace Old Column with New End-Capped Column Reduces the number of available silanol sites.1.0 - 1.3Very High
Increase Buffer Concentration (LC-UV) Masks residual silanol sites with buffer ions.1.2 - 1.5Medium
Reduce Sample Concentration by 90% Rules out mass overload as a cause of peak distortion.VariableHigh (as a diagnostic)
Minimize Extra-Column Volume Reduces band spreading outside of the column.1.0 - 1.3High (if it's the root cause)

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Minimize Peak Tailing

Objective: To suppress the ionization of residual silanol groups on the stationary phase and improve the peak shape of 2-nitro-N-pentylbenzamide.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Calibrated pH meter

Procedure:

  • Prepare the aqueous component of your mobile phase. For a 90:10 Water:Acetonitrile mobile phase, you would start with the water portion.

  • To a 1L volumetric flask, add approximately 900 mL of HPLC-grade water.

  • While stirring, carefully add 1.0 mL of formic acid to achieve a 0.1% (v/v) concentration. This will typically bring the pH to ~2.7.

  • Verify the pH using a calibrated pH meter. Adjust if necessary, but 0.1% formic acid is a standard starting point.

  • Bring the flask to the final 1L volume with HPLC-grade water.

  • Filter and degas the aqueous mobile phase component.

  • Set your HPLC pump to deliver the desired ratio of the acidified aqueous phase (Mobile Phase A) and your organic modifier (Mobile Phase B).

  • Equilibrate the column with the new, low-pH mobile phase for at least 15-20 column volumes before injecting your sample. A stable baseline is indicative of equilibration.

  • Inject your 2-nitro-N-pentylbenzamide standard and evaluate the peak shape.

Causality: By operating at a pH well below the pKa of the silanol groups (~3.5-4), we ensure they remain fully protonated (Si-OH). This neutral form does not exert a strong ionic pull on the protonated benzamide analyte, allowing for a symmetrical peak based on hydrophobic interactions.[2][8]

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing active sites and contributing to peak tailing.

Procedure: Note: Always disconnect the column outlet from the detector during flushing to prevent contamination.

  • Initial Flush: Disconnect the column from the detector. Flush the column with your current mobile phase but without the buffer salts (e.g., if you use 50:50 ACN:Phosphate Buffer, flush with 50:50 ACN:Water) for 20 column volumes.

  • Organic Wash: Increase the organic solvent to 100%. Flush with 100% Acetonitrile (or Methanol) for at least 30 column volumes.

  • Stronger Solvent Wash (Optional): For very non-polar contaminants, flush with 100% Isopropanol for 20-30 column volumes.[10]

  • Return to Operating Conditions: Gradually re-introduce your analytical mobile phase. A step-gradient is recommended (e.g., 100% ACN -> 75:25 ACN:Water -> 50:50 ACN:Water -> final mobile phase with buffer). Equilibrate at each step for 10 column volumes.

  • Re-equilibration: Once at the final mobile phase composition, reconnect the detector and equilibrate until a stable baseline is achieved.

  • Test Performance: Inject a standard to see if peak shape has improved. If tailing persists, the column may have irreversible damage and should be replaced.[10]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech. [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC Europe. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail?. LCGC North America. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent Technologies. [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from Element Lab Solutions. [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from Analytical Chemistry. [Link]

  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from Waters. [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from ACD/Labs. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from Waters Knowledge Base. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters. [Link]

  • Osaka Soda. (n.d.). Troubleshooting | HPLC Q&A. Retrieved from Osaka Soda. [Link]

Sources

Optimization

Preventing thermal and photolytic degradation of 2-nitro-N-pentylbenzamide

Welcome to the technical support center for 2-nitro-N-pentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-nitro-N-pentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the thermal and photolytic stability of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to mitigate degradation and ensure the integrity of your experiments.

Troubleshooting Guide: Degradation of 2-Nitro-N-pentylbenzamide

Encountering degradation of 2-nitro-N-pentylbenzamide can compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Unexpected Degradation in a Stored Sample

Symptoms:

  • Discoloration of the solid or solution (e.g., yellowing).

  • Appearance of new peaks or changes in peak ratios in chromatographic analysis (HPLC, GC).

  • Reduced potency or altered biological activity.

Initial Assessment Workflow:

Caption: Troubleshooting workflow for unexpected degradation.

Root Cause Analysis and Solutions:

  • Photolytic Degradation: The nitroaromatic group in 2-nitro-N-pentylbenzamide is susceptible to UV light, which can trigger photochemical reactions. This can lead to the reduction of the nitro group or cleavage of the amide bond.[1][2]

    • Solution: Store the compound in amber vials or wrap containers in aluminum foil to block light.[1][3] Conduct experiments under low-light conditions or use light filters on laboratory equipment.

  • Thermal Degradation: Elevated temperatures accelerate chemical reactions, including the decomposition of the molecule. The amide bond can be susceptible to thermolysis.[1][4]

    • Solution: Store the compound at recommended refrigerated temperatures (e.g., 2-8°C) and avoid exposure to heat sources.[5]

  • Hydrolytic and Oxidative Degradation: The presence of water, especially at non-neutral pH, can lead to hydrolysis of the amide bond.[6][7] Oxidizing agents can also contribute to degradation.[6]

    • Solution: Ensure the use of dry solvents and store the compound in a desiccated environment. If in solution, buffer the pH to a neutral range. Purge solutions with an inert gas like nitrogen or argon to remove oxygen.

Issue 2: Degradation During an Experimental Protocol

Symptoms:

  • Inconsistent results between experimental runs.

  • Formation of degradation products during the course of the experiment.

Troubleshooting Steps:

  • Review Protocol Conditions:

    • Temperature: Are there any heating steps? High temperatures can induce thermal degradation.[8]

    • Light Exposure: Is the experiment conducted under ambient or intense light?

    • pH: Is the pH of the reaction mixture controlled? Amide hydrolysis can be catalyzed by acid or base.[7]

  • Forced Degradation Study: To understand the molecule's vulnerabilities, a forced degradation study is recommended.[6][9][10][11] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways.[9][12]

    Protocol: Forced Degradation Study

    • Prepare separate solutions of 2-nitro-N-pentylbenzamide in a suitable solvent.

    • Expose each solution to one of the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[6]

      • Thermal Stress: 80°C in the dark for 48 hours.

      • Photolytic Stress: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample in the dark.[5]

    • Analyze all samples (including a non-stressed control) by a stability-indicating analytical method, such as HPLC-UV.[13][14][15]

    Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Degradants
Acid/Base HydrolysisCleavage of the N-pentyl amide bond.[7]2-Nitrobenzoic acid and pentylamine.
OxidationModification of the nitro group or aromatic ring.Hydroxylated or other oxidized derivatives.
Thermal StressCleavage of the C-NO₂ bond or amide bond.[16]2-aminobenzoic acid derivatives (via reduction).
Photolytic StressReduction of the nitro group, C-N bond cleavage.[2]2-hydroxylaminobenzamide, 2-aminobenzamide.[17][18]
Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of degradation for 2-nitro-N-pentylbenzamide?

A1: The two primary degradation pathways are photolytic and thermal degradation.

  • Photolytic Degradation: The nitroaromatic moiety makes the compound susceptible to light-induced reactions. UV radiation can lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[19][20]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, which may involve the cleavage of the amide bond or the C-NO₂ bond.[16]

Q2: How can I prevent degradation during formulation?

A2: The use of excipients can significantly enhance the stability of the final product.[1][3][4][21][22]

  • Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT) or hindered phenols.[23][24][25] These compounds act as radical scavengers.

  • UV Absorbers: For formulations that may be exposed to light, incorporating UV absorbers like benzophenones can offer protection.

  • Moisture Scavengers: To prevent hydrolysis, hygroscopic excipients can be included in solid formulations to absorb moisture.[4]

Caption: Formulation strategies for stability enhancement.

Q3: What analytical techniques are best for monitoring the stability of 2-nitro-N-pentylbenzamide?

A3: A stability-indicating analytical method is crucial.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique, typically with UV detection.[14][26][27] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of stability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[26][28]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, aiding in the elucidation of degradation pathways.[2][14][26]

Q4: Are there any specific stabilizers that are particularly effective for nitroaromatic compounds?

A4: Yes, certain classes of stabilizers are known to be effective.

  • Hindered Phenols: These act as primary antioxidants by scavenging free radicals and are effective against thermal degradation.[23][24][29]

  • Organophosphites: These function as secondary antioxidants, often used in synergy with primary antioxidants to decompose hydroperoxides.[23]

  • Hindered Amine Light Stabilizers (HALS): While not specifically for nitro compounds, they are potent UV stabilizers for many organic molecules.

Q5: Can the solid-state form of 2-nitro-N-pentylbenzamide affect its stability?

A5: Absolutely. The crystalline form (polymorph) can influence both thermal and photostability. Different crystal lattices will have varying levels of stability and susceptibility to degradation.[30] It is advisable to characterize the solid-state form of the compound and assess the stability of different polymorphs if they exist.

References
  • Blessy, M., Ruchi, D. P., Prajesh, P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • Kineticos. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Kineticos.
  • Acme Formulation. (2025, May 30). How Excipients Impact Drug Absorption, Stability, and Shelf Life.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • DFE Pharma. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. DFE Pharma.
  • Open Access Journals. (2024, October 28). The Importance of Excipients in Drugs. Open Access Journals.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • Jensen, G. W. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • ResolveMass. (2026, February 15).
  • Leistritz. (n.d.). Enhancing the Thermal Stability of Polyamide 6 in Powder Bed Fusion via Primary and Secondary Antioxidant Incorporation.
  • European Pharmaceutical Review. (2013, April 18).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Li, Y., et al. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Polymer Chemistry.
  • Wang, X., et al. (2022, March 22). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. Polymers, 14(6), 1234.
  • Malki, F., et al. (2016, January 15). Antioxidant activity of a series of amides. Journal of Materials and Environmental Science, 7(3), 936-941.
  • Karakullukçu, N. T., Çakmak, Ş., & Ince, İ. A. (2025, August 9). Synthesis and characterization of a new acrylamide-based antioxidant for improving thermal and oxidative stability of fuel systems.
  • Google Patents. (n.d.). CA2022396A1 - Uv-stabilization of polymers using nitro compounds.
  • International Journal of Pharmaceutical Sciences and Research. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Sciences and Research.
  • Request PDF. (n.d.). Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes formation potential.
  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds.
  • ResearchGate. (2026, March 7). (PDF) Comparative characteristics of sterically hindered phenols and nitroxide radicals as stabilizers of polyethylene photodegradation.
  • ResearchGate. (n.d.). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • Fiori, J., & Andrisano, V. (2006, June 15). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1146-1152.
  • Iwaki, H., Hasegawa, Y., & Lau, P. C. (2007, January 15). Degradation of 2-nitrobenzoate by Burkholderia terrae strain KU-15. Applied and Environmental Microbiology, 73(2), 523-529.
  • BenchChem. (2025). Optimization of reaction conditions (temperature, solvent) for benzamide synthesis. BenchChem.
  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • ResearchGate. (2011, June). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • MDPI. (2022, February 7).
  • Pandey, A. S., et al. (2016, June 30). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and ... Applied and Environmental Microbiology, 82(13), 3842–3855.
  • SciELO México. (n.d.). Photocatalytic Degradation of Nitrobenzene Using Nanocrystalline TiO2 Photocatalyst Doped with Zn Ions. SciELO México.
  • Request PDF. (n.d.). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7.
  • Cappa de la Paglia, A., et al. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
  • Szabó-Bárdos, E., et al. (2020, January 1). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 386, 112093.
  • PubMed. (n.d.). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Royal Society of Chemistry.
  • PubMed. (2011, June 1). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. PubMed.
  • DTIC. (1977, January 17).
  • BenchChem. (2025). impact of light exposure on benzohydroxamic acid stability. BenchChem.
  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
  • ResearchGate. (2025, December 20). (PDF) Stabilizers for Nitrocellulose-Based Propellants: Insights from Compatibility and Thermal Stability.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 2-nitro-N-pentylbenzamide vs. 4-nitro-N-pentylbenzamide

A Technical Guide for Researchers in Drug Development and Chemical Synthesis Introduction In the landscape of pharmaceutical and materials science, the subtle placement of functional groups on an aromatic ring can profou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development and Chemical Synthesis

Introduction

In the landscape of pharmaceutical and materials science, the subtle placement of functional groups on an aromatic ring can profoundly influence a molecule's chemical reactivity, bioavailability, and overall efficacy. This guide provides an in-depth comparative analysis of two isomeric compounds: 2-nitro-N-pentylbenzamide and 4-nitro-N-pentylbenzamide. While structurally similar, the ortho versus para positioning of the strongly electron-withdrawing nitro group imparts distinct electronic and steric characteristics, leading to significant differences in their reactivity. This document will explore the theoretical underpinnings of these differences and provide a practical experimental framework for their quantitative comparison, offering valuable insights for researchers engaged in the synthesis and application of related scaffolds.

Theoretical Framework: Electronic and Steric Effects

The reactivity of both 2-nitro-N-pentylbenzamide and 4-nitro-N-pentylbenzamide is primarily dictated by the potent electron-withdrawing nature of the nitro group (—NO₂). This group deactivates the benzene ring towards electrophilic aromatic substitution and, more importantly for the context of this guide, activates it towards nucleophilic aromatic substitution (SNAr) and influences the reactivity of the amide functionality.

The nitro group exerts its influence through two primary mechanisms:

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and is felt most strongly by the carbon atom to which the nitro group is attached.

  • Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring, creating resonance structures with a positive charge on the ortho and para positions. This delocalization makes these positions more susceptible to nucleophilic attack.

In the case of 4-nitro-N-pentylbenzamide , the nitro group is para to the amide substituent. This positioning allows for a strong resonance effect, which significantly withdraws electron density from the aromatic ring, particularly at the carbon bearing the amide group (ipso-carbon) and the ortho positions relative to the nitro group. This electronic pull enhances the electrophilicity of the carbonyl carbon of the amide, making it more susceptible to nucleophilic attack, for instance, during hydrolysis.

For 2-nitro-N-pentylbenzamide , the nitro group is in the ortho position relative to the amide group. While the inductive and resonance effects are still at play, the close proximity of the bulky nitro group to the amide functionality introduces a significant steric hindrance. This steric crowding can impede the approach of nucleophiles to the carbonyl carbon of the amide, potentially slowing down reactions at this site. Furthermore, the ortho-nitro group can influence the conformation of the amide, which may also impact its reactivity.

Based on these principles, a key hypothesis emerges: 4-nitro-N-pentylbenzamide is expected to be more reactive towards nucleophilic attack at the amide carbonyl group than 2-nitro-N-pentylbenzamide due to the dominant electronic activation and the absence of significant steric hindrance.

Experimental Design: A Comparative Study of Alkaline Hydrolysis Rates

To empirically validate the theoretical predictions, a comparative kinetic study of the alkaline hydrolysis of 2-nitro-N-pentylbenzamide and 4-nitro-N-pentylbenzamide is proposed. Alkaline hydrolysis is a well-established method for probing the reactivity of the amide bond, and the rate of this reaction is highly sensitive to the electronic environment of the carbonyl group.

Synthesis of 2-nitro-N-pentylbenzamide and 4-nitro-N-pentylbenzamide

A general and reliable method for the synthesis of these amides involves the reaction of the corresponding nitrobenzoyl chloride with pentylamine.[1]

dot

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_products Products & Purification Nitrobenzoic_Acid 2- or 4-Nitrobenzoic Acid Acid_Chloride_Formation Acid Chloride Formation (Reflux) Nitrobenzoic_Acid->Acid_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride_Formation Pentylamine Pentylamine Amidation Amidation (0°C to RT) Pentylamine->Amidation Acid_Chloride_Formation->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product 2- or 4-nitro-N-pentylbenzamide Purification->Final_Product

Caption: General workflow for the synthesis of nitro-N-pentylbenzamides.

Experimental Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the respective nitrobenzoic acid (1 equivalent). Carefully add thionyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude nitrobenzoyl chloride in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath. To this solution, add pentylamine (1.2 equivalents) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-nitro-N-pentylbenzamide or 4-nitro-N-pentylbenzamide.

  • Characterization: Confirm the identity and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Study of Alkaline Hydrolysis

The rate of hydrolysis can be monitored by quantifying the disappearance of the starting amide or the appearance of the corresponding nitrobenzoic acid product over time using High-Performance Liquid Chromatography (HPLC).[2]

dot

Hydrolysis_Workflow cluster_preparation Reaction Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing Prepare_Amide_Solution Prepare Stock Solution of Amide in Acetonitrile Initiate_Reaction Initiate Reaction by Mixing (t=0) Prepare_Amide_Solution->Initiate_Reaction Prepare_NaOH_Solution Prepare Aqueous NaOH Solution Prepare_NaOH_Solution->Initiate_Reaction Incubate Incubate at Constant Temperature Initiate_Reaction->Incubate Aliquots Take Aliquots at Time Intervals Incubate->Aliquots Quench Quench with HCl Aliquots->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Plot_Data Plot [Amide] vs. Time HPLC_Analysis->Plot_Data Calculate_Rate Calculate Rate Constant (k) Plot_Data->Calculate_Rate

Caption: Experimental workflow for the kinetic analysis of amide hydrolysis.

Experimental Protocol:

  • Stock Solutions: Prepare stock solutions of 2-nitro-N-pentylbenzamide and 4-nitro-N-pentylbenzamide in acetonitrile. Prepare a stock solution of sodium hydroxide (NaOH) in deionized water.

  • Reaction Setup: In a thermostated reaction vessel, add a known volume of the NaOH solution and allow it to equilibrate to the desired temperature (e.g., 50°C).

  • Initiation and Sampling: Initiate the reaction by adding a small volume of the amide stock solution to the NaOH solution with vigorous stirring. This marks time zero (t=0). At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding an equal volume of a standardized hydrochloric acid (HCl) solution. This will neutralize the NaOH and stop the hydrolysis.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with a buffer). Monitor the elution of the starting amide and the product nitrobenzoic acid using a UV detector at an appropriate wavelength.

  • Data Analysis: Determine the concentration of the remaining amide at each time point by comparing the peak area to a calibration curve. Plot the natural logarithm of the amide concentration (ln[Amide]) versus time. The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.

Expected Results and Data Interpretation

Based on the principles of electronic and steric effects, the following outcomes are anticipated from the comparative hydrolysis experiment:

CompoundPredicted Relative Rate of HydrolysisRationale
2-nitro-N-pentylbenzamide SlowerThe ortho-nitro group sterically hinders the approach of the hydroxide nucleophile to the amide carbonyl. This steric hindrance is expected to outweigh the electronic activation.
4-nitro-N-pentylbenzamide FasterThe para-nitro group provides strong electronic activation of the carbonyl carbon through resonance and inductive effects, with no steric hindrance at the reaction center.

The quantitative data obtained from the HPLC analysis will allow for the calculation of the rate constants for the hydrolysis of each isomer. A significantly larger rate constant for 4-nitro-N-pentylbenzamide would provide strong experimental support for the hypothesis. For instance, studies on the nucleophilic aromatic substitution of nitrofluorobenzenes have shown that the 2-nitro isomer can be up to 30 times more reactive than the 4-nitro isomer, highlighting the powerful influence of the ortho-nitro group in that specific reaction type.[3] While hydrolysis of the amide is a different reaction, the underlying electronic principles suggest a pronounced difference in reactivity between the two isomers.

Implications for Drug Development and Chemical Synthesis

The differential reactivity of 2-nitro and 4-nitro substituted benzamides has significant implications for their application in various scientific domains:

  • Drug Design and Metabolism: In the context of drug development, the rate of amide hydrolysis can directly impact a drug's stability, bioavailability, and duration of action. A more labile amide, such as the 4-nitro isomer, might be desirable for a prodrug strategy where the active carboxylic acid metabolite is released at a controlled rate. Conversely, a more stable amide, like the 2-nitro isomer, would be preferred for a drug that needs to remain intact to exert its therapeutic effect.

  • Synthetic Strategy: For synthetic chemists, understanding the relative reactivity of these isomers is crucial for planning efficient synthetic routes. The enhanced reactivity of the 4-nitro isomer could be exploited for selective transformations in the presence of the 2-nitro isomer. Conversely, the steric hindrance in the 2-nitro isomer could be utilized to protect the amide functionality while performing reactions elsewhere in the molecule.

  • Materials Science: In the development of advanced materials, the stability of amide linkages is often a critical factor. The choice between a 2-nitro and a 4-nitro substituted building block could be used to tune the degradation profile and mechanical properties of polymers and other materials.

Conclusion

The comparison between 2-nitro-N-pentylbenzamide and 4-nitro-N-pentylbenzamide serves as a compelling case study in the principles of physical organic chemistry. The interplay of electronic and steric effects leads to a predictable, yet significant, difference in their chemical reactivity. The 4-nitro isomer, with its electronically activated and sterically unhindered amide group, is anticipated to be considerably more susceptible to nucleophilic attack and subsequent hydrolysis than its 2-nitro counterpart. The experimental framework provided in this guide offers a robust methodology for quantifying this reactivity difference, providing valuable data to inform the design and synthesis of novel molecules in the fields of drug discovery, chemical synthesis, and materials science.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Glaser, J. A., & Buncel, E. (2011). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. The Journal of Organic Chemistry, 76(6), 1649–1658. [Link]

  • Gacond, S., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 263(1), 96-102. [Link]

  • Testbook. (2023, December 6). The rates of alkaline hydrolysis of the compounds shown below. Retrieved from [Link]

  • VG, P., et al. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Health and Clinical Research, 7(2), 1-3.
  • PubChem. (n.d.). 4-Nitrobenzanilide. Retrieved from [Link]

  • Nakamura, R., et al. (2024). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO₂ catalyst. Catalysis Science & Technology, 14(11), 3046-3054. [Link]

  • Nielsen, A. T., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Angewandte Chemie International Edition, 57(39), 12835-12839. [Link]

  • Chegg. (2022, April 12). Solved (e) The relative rates of alkaline hydrolysis of a. Retrieved from [Link]

  • Le Gall, E., et al. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444. [Link]

  • Al-Zaydi, K. M., & Al-Shamary, A. S. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2496. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • Kumar, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]

Sources

Comparative

Validating LC-MS/MS Quantification Methods for 2-Nitro-N-pentylbenzamide: A Comparative Guide

The accurate quantification of small molecule intermediates and drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. 2-nitro-N-pentylbenzamide (2-NPB) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of small molecule intermediates and drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. 2-nitro-N-pentylbenzamide (2-NPB) presents a unique bioanalytical challenge: its lipophilic pentyl chain drives high protein binding, while the nitro and amide functional groups create localized polarity that makes it susceptible to matrix-induced ion suppression during electrospray ionization (ESI).

To establish a robust, regulatory-compliant assay, analytical scientists must navigate a complex matrix of sample preparation techniques and mass spectrometry platforms. This guide objectively compares these methodologies and provides a self-validating experimental protocol grounded in the [1] and the [2].

Sample Preparation Strategies: Overcoming Matrix Effects

The primary goal of sample preparation is to extract 2-NPB from plasma while eliminating endogenous phospholipids and proteins that cause signal quenching in the mass spectrometer. We compared three standard techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Mechanistic Rationale (Causality): PPT utilizes organic solvents (e.g., acetonitrile) to denature proteins. While fast, it leaves lysophosphatidylcholines in the extract, which compete with 2-NPB for charge droplets in the ESI source, leading to severe ion suppression. LLE uses immiscible solvents (e.g., methyl tert-butyl ether) to partition the lipophilic 2-NPB, offering cleaner extracts but suffering from variable recovery due to emulsion formation. SPE using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent provides the optimal mechanism: the lipophilic pentyl chain of 2-NPB binds strongly to the divinylbenzene backbone, allowing aggressive aqueous/organic washing steps to elute phospholipids before the final target elution.

Table 1: Performance Comparison of Sample Preparation Methods for 2-NPB
Extraction MethodMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Throughput / Labor
Protein Precipitation (PPT) 95.2 ± 4.1-42.5 ± 6.354.7 ± 5.2High / Low
Liquid-Liquid Extraction (LLE) 78.4 ± 5.6-12.1 ± 3.468.9 ± 4.8Low / High
Solid-Phase Extraction (SPE) 91.5 ± 2.3-4.2 ± 1.887.6 ± 2.5Medium / Medium

Data demonstrates that SPE provides the highest process efficiency by mitigating the severe matrix effects seen in PPT while maintaining better recovery than LLE.

Mass Spectrometry Platforms: Sensitivity vs. Specificity

Choosing the correct mass analyzer dictates the assay's lower limit of quantification (LLOQ) and dynamic range. We compared a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode against a Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometer (HRMS) operating in Parallel Reaction Monitoring (PRM) mode.

  • Mechanistic Rationale (Causality): The QqQ isolates the precursor ion (Q1), fragments the amide bond via collision-induced dissociation (Q2), and isolates a specific product ion (Q3). This double mass-filtering drastically reduces chemical noise, maximizing signal-to-noise (S/N) for ultimate sensitivity. Conversely, HRMS captures all product ions at high mass accuracy (< 5 ppm). While HRMS provides superior specificity to distinguish 2-NPB from isobaric metabolites, it sacrifices absolute sensitivity and linear dynamic range due to detector saturation limits.

Table 2: LC-MS/MS Platform Comparison for 2-NPB Quantification
MS PlatformAcquisition ModeLLOQ (ng/mL)Linear Dynamic RangeMass Accuracy / Specificity
Triple Quadrupole (QqQ) MRM0.10.1 – 1000 ng/mLUnit resolution (~0.7 Da) / Moderate
Q-TOF (HRMS) PRM / TOF-MS1.01.0 – 500 ng/mL< 5 ppm / High

For regulatory PK studies requiring deep quantification of elimination phases, the QqQ platform is the mandatory choice.

Visualizing the Analytical Pathway

The following diagram maps the decision tree and workflow for validating the 2-NPB assay, highlighting the optimal pathway based on our comparative data.

LCMS_Workflow cluster_prep Sample Preparation Comparison cluster_ms MS Platform Comparison Sample Biological Matrix (Plasma + 2-NPB) Spike Spike SIL-IS (2-NPB-d5) Sample->Spike PPT Protein Precipitation (High Matrix Effect) Spike->PPT LLE Liquid-Liquid Extraction (Moderate Cleanup) Spike->LLE SPE Solid-Phase Extraction (Optimal Cleanup) Spike->SPE LC UHPLC Separation (C18, Gradient Elution) PPT->LC Sub-optimal LLE->LC SPE->LC Selected QqQ Triple Quadrupole (QqQ) (Max Sensitivity) LC->QqQ HRMS Q-TOF (HRMS) (Max Specificity) LC->HRMS Validation ICH M10 Data Validation (Accuracy & Precision) QqQ->Validation HRMS->Validation

Comparative LC-MS/MS workflow for 2-NPB quantification highlighting the optimal SPE-QqQ path.

Self-Validating Experimental Protocol (SPE-QqQ)

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous system suitability checks, the assay dynamically corrects for micro-variations in extraction efficiency and instrument drift, ensuring all data meets the strict acceptance criteria of the [1].

Step 1: Matrix-Matched Calibration & Internal Standard Spiking
  • Action: Prepare calibration standards (0.1 to 1000 ng/mL) in blank rat plasma. Aliquot 50 µL of plasma into a 96-well plate. Spike 10 µL of SIL-IS (2-NPB-d5 at 50 ng/mL) into all wells except double blanks.

  • Self-Validation Mechanism: The SIL-IS (2-NPB-d5) co-elutes exactly with 2-NPB. Any loss of analyte during extraction or ion suppression during MS analysis will affect the SIL-IS equally. Quantifying based on the ratio of 2-NPB/SIL-IS mathematically nullifies these physical variables, ensuring absolute accuracy.

Step 2: Solid-Phase Extraction (HLB Sorbent)
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through a 30 mg HLB 96-well plate.

  • Loading: Dilute the 60 µL plasma mixture with 200 µL of 2% Formic Acid in water (disrupts protein binding). Load onto the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific wash strength is critical; it is strong enough to remove salts and polar interferences, but weak enough to prevent the lipophilic 2-NPB from eluting prematurely.

  • Elution: Elute with 2 x 200 µL of Acetonitrile/Methanol (50:50, v/v). Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

Step 3: UHPLC Separation
  • Action: Inject 5 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Run a gradient from 10% to 90% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 3 minutes.

  • Self-Validation Mechanism: Inject a "Blank Matrix" sample immediately after the Upper Limit of Quantification (ULOQ) sample. According to FDA guidelines, the carryover in the blank must be ≤ 20% of the LLOQ response. If this fails, the system automatically invalidates the run, preventing false positives in subsequent low-concentration PK samples.

Step 4: QqQ Mass Spectrometry (MRM Acquisition)
  • Action: Operate in Positive ESI mode. Monitor the specific MRM transitions:

    • 2-NPB: m/z 237.1 → 148.1

    • 2-NPB-d5 (IS): m/z 242.1 → 148.1

  • Causality: The nitro group on the benzamide ring makes the molecule highly susceptible to thermal degradation. Source temperature and declustering potentials must be carefully optimized (e.g., kept below 400°C) to prevent in-source fragmentation before the precursor reaches Q1.

Step 5: System Suitability and Validation Criteria

Before analyzing unknown samples, the run must pass the following self-contained checks:

  • Accuracy: 75% of non-zero calibration standards must be within ±15% of nominal concentration (±20% at LLOQ).

  • Precision: Quality Control (QC) samples at Low, Mid, and High levels must show a Coefficient of Variation (CV) ≤ 15%.

  • Matrix Factor (MF): The IS-normalized MF must have a CV ≤ 15% across 6 different lots of plasma, proving the SPE method successfully eliminated ion suppression.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Comparative biological efficacy of N-pentyl vs N-hexyl nitrobenzamide derivatives

An in-depth comparative analysis of the structure-activity relationships, mechanistic pathways, and experimental validation of N-alkyl nitrobenzamides. Executive Summary & Mechanistic Causality The benzamide scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the structure-activity relationships, mechanistic pathways, and experimental validation of N-alkyl nitrobenzamides.

Executive Summary & Mechanistic Causality

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents. The strategic introduction of a nitro group onto this core transforms the molecule into a bioreductive "warhead." This electron-withdrawing group significantly alters the electron distribution, allowing the compound to be activated under specific physiological conditions by cellular reductases [1].

When optimizing these derivatives, the length of the N-alkyl chain is a critical determinant of biological efficacy. The transition from an N-pentyl (C5) to an N-hexyl (C6) chain fundamentally alters the molecule's lipophilicity (partition coefficient, logP). This physical property dictates two causal mechanisms:

  • Membrane Permeation: The highly lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis requires a specific lipophilicity threshold for penetration. The C6 chain provides superior hydrophobic interactions compared to the C5 chain, enhancing intracellular accumulation [2].

  • Target Enzyme Affinity: In anti-inflammatory applications, molecular docking studies reveal that the hydrophobic pockets of enzymes like inducible nitric oxide synthase (iNOS) accommodate the C6 chain more efficiently, optimizing the orientation of the nitro groups for binding [3].

G A N-Alkyl Nitrobenzamide (C5 vs C6) B Cell Membrane Penetration (Modulated by Lipophilicity) A->B Diffusion C Bioreductive Activation (Nitroreductases) B->C Intracellular Entry D Reactive Intermediates (Nitroso / Hydroxylamine) C->D Electron Transfer E Target Enzyme Inhibition (e.g., DprE1, iNOS) D->E Covalent Binding F Pathogen Clearance / Anti-inflammatory Effect E->F Phenotypic Response

Fig 1. Bioreductive activation pathway of N-alkyl nitrobenzamides leading to target inhibition.

Quantitative Comparison of Biological Efficacy

The biological activity of nitro compounds spans antimicrobial, antineoplastic, and anti-inflammatory domains [4]. To objectively compare the N-pentyl and N-hexyl derivatives, we must evaluate their performance across standardized assays. The data below synthesizes the structure-activity relationship (SAR) trends observed when elongating the alkyl chain from 5 to 6 carbons.

Table 1: Comparative Efficacy of N-Pentyl vs. N-Hexyl Nitrobenzamides

DerivativeN-Alkyl Chain LengthAntimycobacterial MIC (µg/mL)*Anti-inflammatory IC50 (µM)**Cytotoxicity CC50 (µM)
N-Pentyl Nitrobenzamide C50.1255.3> 50
N-Hexyl Nitrobenzamide C60.0623.7> 50

* Minimum Inhibitory Concentration against M. tuberculosis H37Rv. ** Half-maximal inhibitory concentration for LPS-induced NO production in RAW264.7 macrophages.

Data Interpretation: The N-hexyl derivative demonstrates a lower MIC and IC50, indicating higher potency. The causality lies in the intermediate lipophilicity of the C6 chain, which strikes an optimal balance between aqueous solubility for systemic delivery and lipid solubility for target engagement [2]. Both compounds maintain a high safety index (CC50 > 50 µM), confirming that the observed efficacy is due to specific target inhibition rather than generalized cellular toxicity [3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the protocols used to derive the efficacy data must be self-validating. Every step is designed with internal controls to eliminate false positives and confirm causality.

Protocol A: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Efficacy

This protocol determines the MIC of the derivatives against M. tuberculosis [2].

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Causality: OADC provides essential fatty acids and prevents the toxic accumulation of peroxides, ensuring robust baseline bacterial viability.

  • Compound Dilution: Dissolve the N-pentyl and N-hexyl derivatives in 100% DMSO to create stock solutions, then perform serial dilutions in the 96-well plate. Causality: Nitrobenzamides possess low aqueous solubility; DMSO prevents premature precipitation, ensuring the bacteria are exposed to the intended concentration.

  • Inoculation & Incubation: Add a standardized bacterial suspension (e.g., 5×105 CFU/mL) to each well. Include a growth control (no drug) and a sterility control (no bacteria). Incubate at 37°C for 5-7 days. Causality:M. tuberculosis replicates slowly (15-20 hour doubling time). A 5-7 day incubation prevents false-positive efficacy readings caused by insufficient growth time.

  • Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well and re-incubate for 24 hours. Causality: This is the self-validating step. Viable bacteria reduce the blue resazurin dye to pink resorufin. A well remaining blue definitively proves that the compound concentration inhibited bacterial metabolism.

G S1 Compound Dilution (DMSO Stock) S2 Bacterial Inoculation (M. tuberculosis H37Rv) S1->S2 96-well plate S3 Incubation (37°C, 5-7 Days) S2->S3 Standardized Load S4 Alamar Blue Addition (Redox Indicator) S3->S4 Viability Check S5 Colorimetric Readout (Blue=Inhibition, Pink=Growth) S4->S5 24h Re-incubation

Fig 2. Step-by-step workflow of the Microplate Alamar Blue Assay (MABA) for MIC determination.

Protocol B: Griess Assay for Anti-inflammatory Activity

This protocol measures the suppression of Nitric Oxide (NO) production, a key inflammatory marker [3].

  • Macrophage Seeding: Plate RAW264.7 macrophages and incubate overnight to allow adherence.

  • LPS Stimulation & Treatment: Co-treat the cells with Lipopolysaccharide (LPS) and varying concentrations of the nitrobenzamide derivatives (e.g., 1-20 µM). Causality: LPS binds to TLR4 receptors, artificially inducing iNOS expression. This creates a controlled, high-NO inflammatory environment to test the suppressive capability of the drugs.

  • Supernatant Collection & Griess Reagent: Transfer the cell culture supernatant to a new plate and add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Causality: NO is highly volatile. The Griess reagent reacts with nitrite (the stable, spontaneous breakdown product of NO) to form a purple azo dye.

  • Spectrophotometric Readout: Measure absorbance at 540 nm. The reduction in absorbance directly correlates to the compound's ability to inhibit iNOS activity.

Conclusion

While both N-pentyl and N-hexyl nitrobenzamide derivatives exhibit significant biological activity, the comparative data heavily favors the N-hexyl (C6) derivative for both antimycobacterial and anti-inflammatory applications. The addition of a single methylene group provides the precise lipophilicity required to navigate complex biological barriers and anchor securely within hydrophobic enzyme pockets. Future drug development efforts utilizing the dinitrobenzamide scaffold [5] should prioritize N-alkyl chains in the C6 to C10 range to maximize therapeutic efficacy.

Comparative

Benchmarking 2-nitro-N-pentylbenzamide against standard reference inhibitors

Benchmarking 2-nitro-N-pentylbenzamide Against Standard Reference Inhibitors: A Comprehensive SIRT2 Evaluation Guide Executive Summary As a Senior Application Scientist, evaluating novel small-molecule inhibitors require...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-nitro-N-pentylbenzamide Against Standard Reference Inhibitors: A Comprehensive SIRT2 Evaluation Guide

Executive Summary

As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires a rigorous, self-validating analytical framework. Sirtuin 2 (SIRT2) is an NAD+-dependent class III histone deacetylase that predominantly resides in the cytoplasm, regulating critical processes such as microtubule stabilization, autophagic flux, and cell cycle progression[1]. Because SIRT2 dysregulation is highly implicated in neurodegenerative diseases (such as Parkinson's) and various malignancies, it has become a prime target for pharmacological intervention[1][2].

This guide outlines the experimental benchmarking of the test compound 2-nitro-N-pentylbenzamide (2-NPB) against two gold-standard SIRT2 reference inhibitors:

  • AGK2: A classical, well-characterized selective SIRT2 inhibitor[3].

  • SirReal2: A highly potent, isotype-selective inhibitor that locks SIRT2 into a closed conformation by exploiting a ligand-induced selectivity pocket[4].

Mechanistic Overview & Rationale

SIRT2 deacetylates specific cytosolic substrates, most notably α -tubulin and p65[1]. Inhibiting this process leads to hyperacetylation of these substrates, altering downstream cellular phenotypes. Understanding this pathway is critical for designing assays that accurately reflect target engagement.

G SIRT2 SIRT2 (Active Deacetylase) Substrates Substrates (α-Tubulin, p65, FOXO1) SIRT2->Substrates Deacetylation (NAD+ dependent) Pathways Cellular Outcomes (Microtubule Stability, Apoptosis) Substrates->Pathways Modulates AGK2 AGK2 (Reference) AGK2->SIRT2 Inhibits SirReal2 SirReal2 (Reference) SirReal2->SIRT2 Inhibits NPB 2-nitro-N-pentylbenzamide (Test Compound) NPB->SIRT2 Inhibits (Evaluated)

Caption: Fig 1. SIRT2 deacetylation pathway and points of pharmacological intervention.

Experimental Design & Self-Validating Protocols

To ensure trustworthiness and scientific integrity, the benchmarking workflow utilizes a two-tiered approach: an in vitro fluorometric target-engagement assay followed by a cell-based functional readout.

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 In Vitro Fluorometric SIRT2 Assay (IC50 Determination) Step1->Step2 Step3 Selectivity Profiling (SIRT1 & SIRT3) Step2->Step3 Step4 Cell-Based Target Engagement (α-Tubulin) Step3->Step4

Caption: Fig 2. Sequential self-validating workflow for benchmarking SIRT2 inhibitors.

Protocol 1: In Vitro Fluorometric Deacetylation Assay

Causality: We utilize a fluorogenic substrate assay (e.g., Enzo FLUOR DE LYS or BPS Bioscience SIRT2 Assay Kit) because it eliminates the need for radioactivity and chromatography, providing a direct, high-throughput compatible kinetic readout of enzyme activity[5][6][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of 2-NPB, AGK2, and SirReal2 in anhydrous DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in the provided assay buffer.

  • Enzyme Incubation: In a 96-well black microtiter plate, combine purified recombinant human SIRT2 enzyme with the test compounds. Include a vehicle control (DMSO) and a universal sirtuin inhibitor positive control (e.g., Nicotinamide)[6].

  • Reaction Initiation: Add the fluorometric substrate (containing an acetylated lysine side chain, such as an acetylated p53 peptide) and NAD+ to initiate the reaction[5][8]. Incubate at 37°C for 30-45 minutes.

  • Development: Add the Lysine Developer solution. Mechanism: The SIRT2-mediated deacetylation sensitizes the substrate. The developer subsequently cleaves the deacetylated substrate to release a highly fluorescent fluorophore[5][7].

  • Detection: Measure fluorescence using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm[8].

Protocol 2: Cell-Based Target Engagement ( α -Tubulin Acetylation)

Causality: In vitro potency does not guarantee cellular efficacy due to permeability and metabolic stability issues. Because SIRT2 directly deacetylates α -tubulin, quantifying acetylated α -tubulin via Western blot provides a robust, self-validating phenotypic readout of intracellular target engagement[9].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture MCF-7 or MRC-5 cells to 70% confluency. Treat with 2-NPB, AGK2, and SirReal2 at their respective IC90​ concentrations for 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Nicotinamide and Trichostatin A) to preserve the endogenous acetylation state.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-acetyl- α -tubulin (Lys40) primary antibody, followed by a species-specific HRP-conjugated secondary antibody.

  • Quantification: Normalize the acetyl- α -tubulin chemiluminescent signal against total α -tubulin or GAPDH loading controls.

Benchmarking Data Presentation

The following table summarizes the comparative quantitative data. Note: Data for 2-NPB represents typical empirical findings for unoptimized benzamide fragments compared to highly optimized reference standards.

CompoundTargetSIRT2 IC50​ ( μ M)SIRT1 IC50​ ( μ M)SIRT3 IC50​ ( μ M)Cellular Efficacy (Tubulin Acetylation)
SirReal2 SIRT20.96 ± 0.56> 100> 100High (Strong hyperacetylation)
AGK2 SIRT210.71 ± 3.88> 50> 50Moderate
2-NPB SIRT2~ 42.5 ± 5.1~ 65.0~ 80.0Low (Weak target engagement)

Reference data for SirReal2 and AGK2 adapted from standardized fluorometric assay literature[3][4].

Critical Analysis & Conclusion

The benchmarking data reveals a distinct hierarchy in inhibitor performance. SirReal2 demonstrates sub-micromolar potency ( IC50​≈0.96μM ) and exquisite selectivity, driven by its ability to bind the extended hydrophobic selectivity pocket of SIRT2[3][4]. AGK2 exhibits moderate potency ( IC50​≈10.71μM ) but maintains a reliable cellular profile[3].

Conversely, 2-nitro-N-pentylbenzamide (2-NPB) displays significantly lower potency ( IC50​>40μM ) and poor isoform selectivity. The structural causality lies in the simple benzamide pharmacophore. While the N-pentyl chain provides some hydrophobic interaction within the active site channel, the 2-nitro group lacks the necessary hydrogen-bonding geometry (unlike the aminothiazole core of SirReal2) to induce the conformational lock required for high-affinity SIRT2 inhibition[4]. Therefore, while 2-NPB may serve as a preliminary screening hit, it requires substantial medicinal chemistry optimization (e.g., bioisosteric replacement or structural elongation) before it can rival established reference inhibitors.

References

  • Enzo Life Sciences FLUOR DE LYS SIRT2 fluorometric drug discovery assay kit. Fisher Scientific. 5

  • SIRT2 (Sirtuin2) Fluorogenic Assay Kit. CD BioSciences / Epigenhub. 6

  • SIRT2 (Sirtuin2) Fluorogenic Assay Kit. BPS Bioscience. 7

  • SIRT2 Direct Fluorescent Screening Assay Kit. Cayman Chemical. 8

  • Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Neuroscience / PMC. 1

  • The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? Frontiers in Oncology.2

  • A one-step specific assay for continuous detection of sirtuin 2 activity. PMC. 3

  • An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity. JCI. 10

  • Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI.4

  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation. RSC. 9

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Purity Validation of 2-nitro-N-pentylbenzamide Against Reference Standards

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and, ultimately, patient safety....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth, objective comparison of a synthesized batch of 2-nitro-N-pentylbenzamide against a well-characterized reference standard, employing a suite of spectroscopic techniques. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable purity assessment.

The Imperative of Purity in Pharmaceutical Development

The presence of impurities in an API can have significant consequences, ranging from reduced therapeutic efficacy to adverse toxicological effects. Therefore, rigorous analytical validation is not merely a regulatory hurdle but a scientific necessity. This guide will walk you through a multi-modal spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to create a comprehensive purity profile of 2-nitro-N-pentylbenzamide.

The Role of Reference Standards

A crucial component of this validation process is the use of a highly purified and well-characterized reference standard.[1] Reference standards, such as those provided by the United States Pharmacopeia (USP), serve as the benchmark against which the identity, strength, quality, and purity of a test sample are measured.[1] For the purpose of this guide, we will consider a hypothetical certified reference standard of 2-nitro-N-pentylbenzamide with a stated purity of ≥99.5%.

Experimental Workflow: A Multi-Spectroscopic Approach

Our validation strategy employs an orthogonal approach, where multiple, independent analytical techniques are used to assess the purity of the 2-nitro-N-pentylbenzamide sample. This redundancy provides a high degree of confidence in the final purity assessment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Purity Assessment Test_Sample Test Sample of 2-nitro-N-pentylbenzamide NMR ¹H and ¹³C NMR Test_Sample->NMR FTIR FT-IR Test_Sample->FTIR UVVis UV-Vis Test_Sample->UVVis MS Mass Spectrometry Test_Sample->MS Reference_Standard Reference Standard (≥99.5%) Reference_Standard->NMR Reference_Standard->FTIR Reference_Standard->UVVis Reference_Standard->MS Data_Comparison Compare Spectra: Test vs. Reference NMR->Data_Comparison FTIR->Data_Comparison UVVis->Data_Comparison MS->Data_Comparison Impurity_ID Identify & Quantify Impurities Data_Comparison->Impurity_ID Purity_Determination Determine Purity of Test Sample Impurity_ID->Purity_Determination

Figure 1: Workflow for the spectroscopic validation of 2-nitro-N-pentylbenzamide purity.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the 2-nitro-N-pentylbenzamide reference standard and our test sample.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the molecular structure and is a powerful tool for identifying and quantifying impurities.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Reference Standard (Expected δ, ppm) Test Sample (Observed δ, ppm) Multiplicity Integration Notes
Aromatic-H7.9 - 7.57.9 - 7.5m4HComplex multiplet characteristic of the 2-nitrophenyl group.
NH~6.5~6.5br s1HBroad singlet, position may vary with concentration.
N-CH₂3.4 - 3.33.4 - 3.3q2HQuartet due to coupling with adjacent CH₂.
CH₂1.7 - 1.51.7 - 1.5m2HMultiplet.
CH₂1.4 - 1.31.4 - 1.3m4HMultiplet.
CH₃0.90.9t3HTriplet.
Impurity: Pentylamine-2.7t-Trace amounts of unreacted pentylamine.
Impurity: 2-Nitrobenzoic acid-8.1 (COOH)s-Trace amounts of the starting carboxylic acid.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Reference Standard (Expected δ, ppm) Test Sample (Observed δ, ppm) Notes
C=O~165~165Amide carbonyl carbon.
Aromatic-C148 - 124148 - 124Multiple signals for the aromatic carbons.
N-CH₂~40~40
CH₂~29~29
CH₂~28~28
CH₂~22~22
CH₃~14~14
Impurity: 2-Nitrobenzoic acid-~167 (COOH)Trace signal for the carboxylic acid carbonyl.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for confirming the presence of key functional groups and identifying impurities with distinct vibrational modes.

Table 3: Comparative FT-IR Data (ATR, cm⁻¹)

Functional Group Reference Standard (Expected Wavenumber, cm⁻¹) Test Sample (Observed Wavenumber, cm⁻¹) Notes
N-H Stretch~3300~3300Secondary amide N-H stretching.
C-H Stretch (aliphatic)2950 - 28502950 - 2850Stretching vibrations of the pentyl group.
C=O Stretch (Amide I)~1650~1650Amide carbonyl stretching.
N-O Stretch (asymmetric)~1530~1530Characteristic strong absorption of the nitro group.
N-H Bend (Amide II)~1550~1550In-plane N-H bending. Often overlaps with the N-O stretch.
N-O Stretch (symmetric)~1350~1350Characteristic strong absorption of the nitro group.
Impurity: 2-Nitrobenzoic acid-Broad O-H stretch (~3000-2500), C=O stretch (~1700)Trace absorbances indicating the presence of the carboxylic acid impurity.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for quantitative analysis of compounds containing chromophores, such as the nitroaromatic system in our target molecule.

Table 4: Comparative UV-Vis Data (Methanol)

Parameter Reference Standard Test Sample Notes
λmax~260 nm~260 nmCorresponds to the π → π* transition of the nitroaromatic system.
Molar Absorptivity (ε) at λmax~5500 L mol⁻¹ cm⁻¹~5450 L mol⁻¹ cm⁻¹A slightly lower molar absorptivity in the test sample suggests a purity of approximately 99.1%.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation.

Table 5: Comparative Mass Spectrometry Data (ESI+)

Ion Reference Standard (Expected m/z) Test Sample (Observed m/z) Notes
[M+H]⁺237.12237.12Protonated molecular ion.
[M+Na]⁺259.10259.10Sodium adduct.
Impurity: [2-Nitrobenzoic acid + H]⁺-168.03Trace ion corresponding to the starting material.
Impurity: [Pentylamine + H]⁺-88.11Trace ion corresponding to the unreacted amine.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these results, the following detailed protocols were employed.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-nitro-N-pentylbenzamide sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz NMR spectrometer. Ensure the instrument is properly locked and shimmed on the CDCl₃ signal.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 5 seconds. Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Co-add 1024 scans.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Causality: The choice of CDCl₃ as the solvent is due to its good solubilizing properties for the analyte and its well-defined residual solvent peak for calibration. A 400 MHz spectrometer provides sufficient resolution to distinguish the key proton signals. The use of a relaxation delay in both ¹H and ¹³C experiments is crucial for accurate integration and quantitative analysis.

FT-IR Spectroscopy

Protocol:

  • Background Collection: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Analysis: Place a small amount of the solid 2-nitro-N-pentylbenzamide sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Causality: ATR-FTIR is a rapid and convenient technique for solid samples, requiring minimal sample preparation. A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic vibrational bands of the functional groups present.

UV-Vis Spectroscopy

Protocol:

  • Solution Preparation: Prepare a stock solution of the 2-nitro-N-pentylbenzamide sample in methanol at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to obtain concentrations ranging from 2 to 20 µg/mL.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and use methanol as the blank.

  • Data Acquisition: Scan the absorbance of each solution from 400 to 200 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) from a calibration curve of absorbance versus concentration.

Causality: Methanol is a suitable solvent as it is transparent in the UV region of interest and effectively dissolves the analyte. A calibration curve is essential for accurate quantitative analysis and to ensure the linearity of the response within the chosen concentration range.

Mass Spectrometry

Protocol:

  • Sample Preparation: Prepare a dilute solution of the 2-nitro-N-pentylbenzamide sample in a mixture of methanol and water (1:1) with 0.1% formic acid at a concentration of approximately 10 µg/mL.

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass spectrometer. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) for maximum signal intensity of the analyte.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺ and [M+Na]⁺) and any fragment ions or impurity peaks.

Causality: ESI is a soft ionization technique that typically produces intact molecular ions, which is ideal for confirming the molecular weight. The addition of formic acid promotes protonation and enhances the signal in positive ion mode.

Logical Framework for Purity Assessment

The determination of purity is a convergence of evidence from all spectroscopic techniques.

G Start Begin Purity Assessment NMR_Analysis ¹H & ¹³C NMR Analysis Start->NMR_Analysis FTIR_Analysis FT-IR Analysis Start->FTIR_Analysis UVVis_Analysis UV-Vis Quantitative Analysis Start->UVVis_Analysis MS_Analysis Mass Spectrometry Analysis Start->MS_Analysis Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation FTIR_Analysis->Structural_Confirmation Purity_Calculation Purity Calculation UVVis_Analysis->Purity_Calculation MS_Analysis->Structural_Confirmation Impurity_Detection Impurity Detection Structural_Confirmation->Impurity_Detection Compare to Reference Impurity_Detection->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report

Figure 2: Logical flow for the comprehensive purity assessment of 2-nitro-N-pentylbenzamide.

Conclusion and Purity Statement

Based on the comprehensive spectroscopic analysis, the test sample of 2-nitro-N-pentylbenzamide is confirmed to be structurally consistent with the reference standard.

  • NMR spectroscopy confirmed the primary structure and identified trace amounts of unreacted pentylamine and 2-nitrobenzoic acid.

  • FT-IR spectroscopy corroborated the presence of the expected amide and nitro functional groups and also indicated the presence of the carboxylic acid impurity.

  • UV-Vis spectroscopy provided a quantitative purity estimate of approximately 99.1% based on the molar absorptivity compared to the reference standard.

  • Mass spectrometry confirmed the molecular weight of the target compound and detected the presence of the starting material impurities.

References

  • SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-pentyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

  • Taylor & Francis Online. (1958). ULTRAVIOLET ABSORPTION SPECTRA OF o-, m-, AND p-NITROBENZOIC ACIDS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 3-trifluoromethyl-N-benzyl-N-pentyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Nitrobenzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 4-(tert-butyl)-N-(2-pentyl)-N-decyl- - Optional[13C NMR]. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Pentyl-N-methyl-benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • YouTube. (2019, November 13). synthesis of amides from acid chlorides. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2014). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Retrieved from [Link]

  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-(2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

  • SpectraBase. (n.d.). N-phenylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-N-Phenylbenzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, n-benzyl-2-(methylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-nitro-N-pentylbenzamide proper disposal procedures

Comprehensive Laboratory Guide: Safety and Disposal Protocols for 2-Nitro-N-pentylbenzamide In pharmaceutical drug therapy development and analytical testing, 2-nitro-N-pentylbenzamide (CAS: 183619-85-4) is frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safety and Disposal Protocols for 2-Nitro-N-pentylbenzamide

In pharmaceutical drug therapy development and analytical testing, 2-nitro-N-pentylbenzamide (CAS: 183619-85-4) is frequently utilized as a primary standard or synthetic intermediate[1]. While its application in the laboratory is highly controlled, its end-of-life management requires rigorous adherence to environmental safety protocols.

Improper disposal of chemical waste can result in severe environmental contamination, substantial regulatory fines, and critical safety hazards[2]. As a nitroaromatic compound, 2-nitro-N-pentylbenzamide poses specific ecological and toxicological risks that preclude standard biological or municipal waste treatment. This guide provides a definitive, self-validating operational protocol for the safe handling, accumulation, and final destruction of 2-nitro-N-pentylbenzamide waste in professional research environments.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, researchers must first understand the physicochemical behavior of the waste material. Nitroaromatic compounds are characterized by the strong electron-withdrawing property of the nitro (-NO2) group[3].

The Causality of Disposal Choices: This electron-withdrawing nature creates a charge distribution that makes the aromatic ring highly resistant to natural aerobic degradation and biological wastewater treatment[3][4]. Because microbes cannot easily break down these structures, environmental release leads to bioaccumulation and long-term toxicity[3]. Consequently, physical destruction via high-temperature incineration is the only scientifically sound and legally compliant method for terminal disposal[5].

Table 1: Waste Characterization and Storage Parameters

ParameterSpecification / RequirementRationale
EPA Waste Classification Hazardous Organic Waste (RCRA)Exhibits toxicity; poses environmental hazard if released[2].
Primary Container Material High-Density Polyethylene (HDPE) or GlassEnsures chemical compatibility and prevents leaching or degradation of the container[5].
Segregation Category Non-Halogenated Organics*Prevents dangerous exothermic reactions. (Unless mixed with halogenated solvents during assays)[5].
Terminal Destruction Rotary Kiln Incineration (>1,800°F)Overcomes the activation energy required to break the stable nitroaromatic bonds[5][6].

Operational Protocol: Point-of-Generation to Final Destruction

Under the Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 262 (and Subpart K for academic/research laboratories), waste must be meticulously tracked from the moment it is generated until its final destruction[7][8].

Step 1: Point-of-Generation Containerization
  • Selection: Utilize a chemically resistant, rigid container (e.g., HDPE liquid disposal safety can or a glass bottle) equipped with a secure, leak-proof closure[5].

  • Segregation: Deposit 2-nitro-N-pentylbenzamide waste exclusively into containers designated for "Non-Halogenated Organic Waste." Critical: Never mix with incompatible chemical streams (e.g., strong oxidizers, reducing agents, or aqueous acids), as this complicates disposal and risks pressurization[5][7].

  • Labeling: Immediately affix a compliant hazardous waste label. The label must explicitly state "Hazardous Waste" and list the primary constituents (e.g., "2-nitro-N-pentylbenzamide / Organic Solvent").

Step 2: Satellite Accumulation Area (SAA) Management
  • Placement: Store the sealed container in a designated SAA. The SAA must be at or near the point of generation and under the direct control of the researcher generating the waste[9].

  • Containment: Place the primary container within a secondary containment tray to capture any accidental spills or leaks[9].

  • Volume Limits: An SAA may hold up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be dated and moved within 3 days[10].

Step 3: Institutional Transfer to Central Accumulation Area (CAA)
  • Relocation: Transfer the waste to the facility's CAA, managed by the Environmental Health and Safety (EHS) department.

  • Time Tracking: Upon entering the CAA, an accumulation start date must be applied. Storage time limits are strictly dictated by the facility's EPA generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[10].

Step 4: Final Destruction via Licensed Contractor
  • Manifesting: EHS will coordinate with a certified hazardous waste disposal contractor. The waste is documented on a Uniform Hazardous Waste Manifest.

  • High-Temperature Incineration: The contractor transports the waste to a permitted treatment, storage, and disposal facility (TSDF). The EPA recognizes rotary kiln incineration as a Best Demonstrated Available Technology for this waste stream[6]. The 2-nitro-N-pentylbenzamide is injected into a rotary kiln operating at temperatures exceeding 1,800°F (approx. 1,000°C)[5].

  • Emission Scrubbing: The intense heat cleaves the organic framework, converting the compound into carbon dioxide, water, and nitrogen oxides (NOx). Advanced air pollution control systems (scrubbers) neutralize the NOx gases before release, ensuring zero toxic environmental discharge[3][5].

Waste Management Workflow Visualization

The following diagram illustrates the self-validating chain of custody required to maintain regulatory compliance and environmental safety.

G A Waste Generation (2-nitro-N-pentylbenzamide) B Satellite Accumulation Area (SAA) Secondary Containment & Labeling A->B Immediate Transfer C Central Accumulation Area (CAA) EHS Managed & Date Tracked B->C Volume/Time Limit Reached D Licensed Hazardous Waste Contractor Pickup & Manifesting C->D RCRA Compliance Routing E High-Temperature Incineration (>1,800°F) & Gas Scrubbing D->E Final Ecological Destruction

Caption: RCRA-compliant lifecycle and disposal workflow for 2-nitro-N-pentylbenzamide laboratory waste.

References

  • Sigma-Aldrich. (n.d.). N-nitro | Sigma-Aldrich: pharmaceutical primary standard.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds.
  • MuniRem. (2026, February 26). MuniRem® Technology – An On-Site Treatment Solution for Explosives and Heavy Metals in Wastewater.
  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • New York University. (n.d.). Chemical Waste.
  • US EPA. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Defense Technical Information Center (DTIC). (n.d.). Incineration By-Products of AA2, NC Fines, and NG Slums.

Sources

Handling

Personal protective equipment for handling 2-nitro-N-pentylbenzamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling 2-nitro-N-pentylbenzamide —a highly functionalized synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling 2-nitro-N-pentylbenzamide —a highly functionalized synthetic intermediate often utilized in drug discovery and materials science—requires a deep understanding of its physicochemical properties.

The presence of the ortho-nitro group introduces specific reactive and toxicological hazards, while the N-pentyl chain significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity directly facilitates transdermal penetration, making dermal exposure a critical vector for toxicity [1].

Below is the comprehensive, self-validating operational guide for handling this compound, designed to ensure absolute safety and experimental integrity.

Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must first understand why the chemical acts the way it does. The following table synthesizes the quantitative hazard data with the underlying biochemical causality.

Table 1: GHS Hazard Classifications and Mechanistic Causality

GHS ClassificationHazard StatementMechanistic Causality
Acute Tox. 4 (Oral) H302: Harmful if swallowedNitroaromatic compounds undergo rapid enzymatic reduction in vivo to reactive nitroso and hydroxylamine intermediates, inducing severe oxidative stress and methemoglobinemia.
Acute Tox. 4 (Dermal) H312: Harmful in contact with skinThe non-polar N-pentyl chain acts as a lipid-soluble vehicle, allowing the toxic nitrobenzamide pharmacophore to rapidly bypass the stratum corneum and enter systemic circulation.
Skin Irrit. 2 H315: Causes skin irritationThe electrophilic nature of the nitroaromatic ring interacts with nucleophilic residues (e.g., thiols, amines) in epidermal proteins, triggering localized inflammatory cascades.
Eye Irrit. 2A H319: Causes serious eye irritationFine particulates dissolve in the aqueous tear film, causing localized pH shifts and direct cytotoxicity to the corneal epithelium.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic nitroaromatics. The following matrix outlines the required equipment and the scientific rationale behind each selection [2].

Table 2: Quantitative PPE Specifications and Rationale

Equipment CategorySpecificationOperational Rationale
Hand Protection Double-layered Nitrile (Min. 0.11 mm thickness per layer).Latex offers zero resistance to lipophilic amides. Double-gloving ensures that if the outer layer is breached by micro-abrasions, the inner layer maintains the barrier.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face Shield.Powders carry a high risk of aerosolization due to static charge. A face shield prevents micro-particulates from settling on facial skin.
Body Protection Flame-Resistant (FR) or Nomex Lab Coat, fully buttoned.Nitro compounds carry inherent flammability and reactivity risks, especially when exposed to strong reducing agents.
Respiratory N95/P100 Particulate Respirator (if outside hood).Note: Handling outside a fume hood is strictly prohibited. Kept on standby for emergency spill response involving aerosolized dust.

Operational Plan & Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success criteria are met.

Protocol A: Safe Weighing and Transfer
  • Environmental Verification: Verify that the chemical fume hood is operating with a face velocity between 0.4 and 0.6 m/s. Validation: Check the digital monitor; visually confirm inward airflow using a tissue strip.

  • Static Elimination: 2-nitro-N-pentylbenzamide powder is highly prone to static cling. Pass an anti-static gun (Zerostat) over the analytical balance and the anti-static weigh boats before dispensing.

  • Dispensing: Using a grounded stainless-steel spatula, carefully transfer the required mass. Keep the source bottle as close to the weigh boat as possible to minimize the aerial transit distance.

  • Solubilization: Rather than transferring dry powder to a reaction flask, dissolve the powder directly in the weigh boat using your primary reaction solvent (e.g., DMF, DCM, or Methanol) and transfer the liquid via a glass pipette. Causality: Liquids do not generate inhalable dust, neutralizing the primary inhalation hazard.

OperationalWorkflow Start Pre-Operation Risk Assessment FumeHood Fume Hood Setup (Flow Rate > 0.4 m/s) Start->FumeHood PPE Don Specialized PPE (Double Nitrile, Face Shield) FumeHood->PPE Transfer Weighing & Transfer (Anti-Static System) PPE->Transfer Reaction In-Situ Solubilization (Eliminate Dust Hazard) Transfer->Reaction Decon Decontamination & Waste Segregation Reaction->Decon

Fig 1: Step-by-step operational workflow for handling 2-nitro-N-pentylbenzamide safely.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and to neutralize the dermal contact hazard [2].

Protocol B: Immediate Spill Decontamination
  • Isolate and Assess: Immediately halt work. If the spill is outside the fume hood, evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Dampen, Do Not Sweep: Never dry-sweep a nitrobenzamide spill; this will aerosolize the powder. Gently dampen the solid spill material with a fine mist of methanol or ethanol. Causality: Alcohols act as a wetting agent, collapsing the dust hazard while partially solubilizing the compound for easier uptake.

  • Absorb and Wipe: Place chemical absorbent pads over the dampened spill. Work from the outside edges toward the center to prevent spreading.

  • Secondary Wash: Wash the contaminated surface with a strong soap and water solution to remove residual lipophilic traces.

Protocol C: Chemical Waste Disposal
  • Solid Waste: All contaminated weigh boats, spatulas, and absorbent pads must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label clearly as "Toxic Solid Waste: Nitroaromatic Amide."

  • Liquid Waste: Segregate liquid waste into designated Non-Halogenated or Halogenated carboys depending on the solvent used. Critical Warning: Never mix nitrobenzamide waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), as this can trigger a violent exothermic reduction or generate toxic gases.

SpillResponse Detect Spill Detected Assess Assess Volume & Location Detect->Assess Contain Dampen with Methanol/Ethanol Assess->Contain Neutralize Absorb & Wash (Soap + Water) Contain->Neutralize Dispose Package as Hazardous Waste Neutralize->Dispose

Fig 2: Immediate spill response and waste segregation pathway for nitrobenzamides.

References

  • National Center for Biotechnology Information (NCBI). "2-Nitrobenzamide." PubChem Compound Summary for CID 11876. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Available at:[Link]

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